BMS-265246
Description
Properties
IUPAC Name |
(4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c1-3-4-5-25-17-11(8-21-18-12(17)9-22-23-18)16(24)15-13(19)6-10(2)7-14(15)20/h6-9H,3-5H2,1-2H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFMWQIQBVZOQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=NC2=NNC=C12)C(=O)C3=C(C=C(C=C3F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206969 | |
| Record name | BMS-265246 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582315-72-8 | |
| Record name | BMS-265246 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
BMS-265246: A Potent and Selective CDK1/2 Inhibitor
An In-depth Technical Guide on the Mechanism of Action for Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-265246 is a potent and selective small molecule inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1/cyclin B and CDK2/cyclin E.[1][2][3] These kinases are crucial regulators of the cell cycle, and their inhibition by this compound leads to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.
Core Mechanism of Action: Inhibition of CDK1 and CDK2
This compound functions as an ATP-competitive inhibitor of CDK1 and CDK2.[2][4] By binding to the ATP-binding pocket of these kinases, it prevents the transfer of phosphate from ATP to their respective protein substrates. This inhibition disrupts the normal progression of the cell cycle, which is tightly regulated by the sequential activation of different CDK-cyclin complexes.
The primary targets of this compound are CDK1/cyclin B and CDK2/cyclin E, which are essential for the G2/M and G1/S transitions, respectively.[1][2][3] The inhibitory activity of this compound is highly potent against these complexes, with IC50 values in the low nanomolar range.[1][2][3]
Signaling Pathway of CDK1/2 Inhibition by this compound
Caption: Inhibition of CDK1/Cyclin B and CDK2/Cyclin E by this compound.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
| CDK1/cyclin B | 6[1][2][3] |
| CDK2/cyclin E | 9[1][2][3] |
| CDK4/cyclin D | 230[2][5] |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: Cellular Proliferation and Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | Value (µM) |
| HCT116 (Colon Carcinoma) | Cell Cycling | EC50 | 0.29 - 0.49[5] |
| A2780 (Ovarian Cancer) | Cytotoxicity | IC50 | 0.76[1][2] |
| Hep-3B (Hepatoma) | Proliferation (CCK-8) | IC50 | 2.84[5] |
| Hep-G2 (Hepatoma) | Proliferation (CCK-8) | IC50 | 1.73[5] |
EC50 represents the concentration of a drug that gives a half-maximal response. IC50 in a cellular context represents the concentration that inhibits a biological process by 50%.
Cellular Effects
The inhibition of CDK1 and CDK2 by this compound manifests in distinct cellular phenotypes, primarily cell cycle arrest and apoptosis.
Cell Cycle Arrest
Treatment of cancer cells with this compound leads to a block in cell cycle progression. Depending on the cell type, this arrest occurs at either the G1 or G2 phase of the cell cycle.
-
G1 Arrest: In hepatoma cells (Hep-3B and Hep-G2), this compound treatment leads to an increase in the proportion of cells in the G1 phase.[5] This is consistent with the inhibition of CDK2/cyclin E, which is required for the G1/S transition. A key downstream event of CDK2 inhibition is the dephosphorylation of the retinoblastoma protein (Rb).[5] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.[5]
-
G2 Arrest: In HCT116 colon cancer cells, this compound treatment results in cell cycle arrest in the G2 phase.[5] This effect is attributed to the inhibition of CDK1/cyclin B, the master regulator of the G2/M transition.
Logical Flow of this compound Induced Cell Cycle Arrest
Caption: Cell-type dependent cell cycle arrest induced by this compound.
Induction of Apoptosis
Prolonged cell cycle arrest induced by this compound can lead to programmed cell death, or apoptosis. In hepatoma cells, treatment with this compound resulted in a significant increase in the apoptotic rate.[5] This was accompanied by changes in the expression of key apoptosis-regulating proteins:
-
Downregulation of anti-apoptotic proteins: Bcl-2 and Bcl-xL.[5]
-
Up-regulation of pro-apoptotic proteins: Bax and Bak.[5]
-
Activation of the caspase cascade: evidenced by the presence of cleaved caspase-3 and PARP.[5]
Experimental Protocols
In Vitro CDK1/cyclin B Kinase Assay
This assay quantifies the inhibitory effect of this compound on the kinase activity of the CDK1/cyclin B complex.
Materials:
-
Recombinant GST-CDK1/cyclin B1 complex
-
Histone H1 (substrate)
-
[γ-33P]-ATP
-
Kinase Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
This compound (dissolved in DMSO)
-
15% Trichloroacetic acid (TCA)
-
GF/C unifilter plates
-
Scintillation counter
Procedure:
-
Prepare kinase reactions containing 100 ng of GST-CDK1/cyclin B1, 1 µg of histone H1, and varying concentrations of this compound in kinase buffer.
-
Initiate the reaction by adding 0.2 µCi of [γ-33P]-ATP and 25 µM of unlabeled ATP. The final reaction volume is 50 µL.
-
Incubate the reactions for 45 minutes at 30°C.
-
Stop the reactions by adding cold TCA to a final concentration of 15%.
-
Collect the TCA precipitates onto GF/C unifilter plates.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Generate dose-response curves and calculate the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (HCT-116 cells)
This assay measures the effect of this compound on the proliferation of HCT-116 human colon carcinoma cells.
Materials:
-
HCT-116 cells
-
Growth medium (e.g., McCoy's 5A with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed HCT-116 cells into 96-well plates at a density of 1.5 x 10^4 cells/mL and incubate overnight.
-
Treat the cells with a serial dilution of this compound or DMSO vehicle control.
-
Incubate for 72 hours.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Normalize the data to the vehicle-treated control and calculate the EC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., Hep-G2)
-
6-well plates
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentration of this compound or DMSO for the specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold PBS and adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the cell cycle distribution using appropriate software.
Experimental Workflow for Characterizing this compound
Caption: A typical experimental workflow for characterizing a CDK inhibitor.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of CDK1 and CDK2. Its mechanism of action involves the direct inhibition of these key cell cycle regulators, leading to cell cycle arrest and apoptosis in cancer cells. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and other CDK inhibitors. The clear understanding of its mechanism of action is crucial for its potential application in oncology and other therapeutic areas.
References
An In-depth Technical Guide to the Discovery of BMS-265246, a Potent CDK1/2 Inhibitor
This technical guide provides a comprehensive overview of the discovery and preclinical development of BMS-265246, a potent and selective inhibitor of cyclin-dependent kinases 1 and 2 (CDK1 and CDK2). Developed by Bristol-Myers Squibb, this compound has emerged as a significant tool for cancer research and a potential therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a cell-permeable small molecule that belongs to the 1H-pyrazolo[3,4-b]pyridine class of compounds.[1] It is a highly potent and selective ATP-competitive inhibitor of CDK1 and CDK2, key regulators of the cell cycle.[2] Dysregulation of CDK activity is a hallmark of many cancers, making these kinases attractive targets for therapeutic intervention. This compound has demonstrated significant activity in both cell-free and cell-based assays, leading to cell cycle arrest and cytotoxicity in cancer cell lines.[1][3] Its selectivity for CDK1/2 over other kinases, such as CDK4, makes it a valuable chemical probe for studying the specific roles of these enzymes in cellular processes.[4][5]
Mechanism of Action
This compound functions by competing with ATP for the binding site on CDK1 and CDK2.[2][3] Structural studies have shown that the inhibitor occupies the purine binding site of ATP and forms critical hydrogen bonds with the backbone of the kinase, specifically with Leu83 in CDK2.[4][6] This binding prevents the phosphorylation of downstream substrates, thereby halting the progression of the cell cycle.
Cyclin-dependent kinases are serine/threonine kinases that require association with a cyclin regulatory subunit for their activation.[7][8] The CDK2/cyclin E complex is crucial for the transition from the G1 to the S phase of the cell cycle, while the CDK1/cyclin B complex governs the G2 to M phase transition.[9][10] By inhibiting both CDK1 and CDK2, this compound effectively induces cell cycle arrest, primarily in the G2 phase.[1][4]
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase/Cyclin Complex | IC₅₀ (nM) | Source |
| CDK1/Cyclin B | 6 | [1][3][4] |
| CDK2/Cyclin E | 9 | [1][3][4] |
| CDK4/Cyclin D | 230 | [1][4] |
IC₅₀: The half maximal inhibitory concentration.
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | Value (µM) | Source |
| HCT-116 (Colon Cancer) | Cell Proliferation | EC₅₀ | 0.293 - 0.492 | [1][4] |
| A2780 (Ovarian Cancer) | Cytotoxicity | IC₅₀ | 0.76 | [3][4] |
| Vero | Anti-HSV-1 Activity | IC₅₀ | 0.08 | [11][12] |
| HepG2 | Anti-HSV-1 Activity | IC₅₀ | 1.03 | [11][12] |
| Hela | Anti-HSV-1 Activity | IC₅₀ | 0.18 | [11][12] |
EC₅₀: The half maximal effective concentration.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of findings.
4.1 In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This protocol describes the method used to determine the IC₅₀ values of this compound against CDK complexes.
-
Reaction Mixture Preparation : The kinase reaction is conducted in a 50 μL volume containing kinase buffer (50 mM Tris, pH 8.0, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).[4][6]
-
Enzyme and Substrate Addition : To the buffer, add 100 ng of baculovirus-expressed GST-CDK1/cyclin B1 complex (or CDK2/cyclin E) and 1 μg of histone H1 as the substrate.[4][6]
-
Inhibitor Addition : this compound, dissolved in DMSO to a stock concentration of 10 mM, is added at six different concentrations in triplicate. The final DMSO concentration in the assay is maintained at 2%.[4][6]
-
Initiation of Reaction : The reaction is initiated by adding ATP, including 0.2 μCi of [γ-³³P]-ATP, to a final concentration of 25 μM.[4][6]
-
Incubation : The reaction mixtures are incubated for 45 minutes at 30 °C.[4][6]
-
Termination of Reaction : The reaction is stopped by adding cold trichloroacetic acid (TCA) to a final concentration of 15%.[4][6]
-
Precipitate Collection : The TCA precipitates are collected onto GF/C unifilter plates using a cell harvester.[4][6]
-
Quantification : The radioactivity incorporated into the histone H1 substrate is quantified using a TopCount 96-well liquid scintillation counter.[4][6]
-
Data Analysis : Dose-response curves are generated to determine the concentration of this compound required to inhibit 50% of the kinase activity (IC₅₀). The values are derived using nonlinear regression analysis.[4][6]
4.2 Cellular Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cells.
-
Cell Plating : HCT-116 cells are plated in 96-well dishes.[4]
-
Compound Treatment : Cells are treated with this compound at various concentrations (e.g., 0-5 μM) for a specified duration, typically 24 hours.[6]
-
Cell Viability Measurement : After the incubation period, cell viability or density is measured. One common method is the CellTiter-Glo assay.
-
Data Normalization : The cell density for each treatment is converted to a percentage relative to the average cell density of the DMSO-treated control wells (100%).[4]
-
EC₅₀ Determination : A logistic regression curve fit is applied to the data, and the concentration at which the curve crosses the 50% mark is reported as the EC₅₀.[4]
Structure-Activity Relationship (SAR)
The discovery of this compound was part of a broader effort to optimize the 1H-pyrazolo[3,4-b]pyridine scaffold as a source of CDK inhibitors. A key finding from the structure-activity relationship studies was the critical importance of the 2,6-difluorophenyl substitution on the methanone linker. This specific substitution was found to be crucial for achieving high potency against CDK1 and CDK2.[2]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of CDK1 and CDK2. Its discovery provided a valuable tool for dissecting the roles of these kinases in cell cycle control and has established a promising scaffold for the development of anticancer therapeutics. The detailed quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers utilizing this compound in their studies. While it has served as a preclinical lead compound, further investigations into its broader kinase selectivity and in vivo efficacy are warranted.[2][5]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 8. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Cdk-cyclin complex markers | Abcam [abcam.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound, a Cyclin-Dependent Kinase Inhibitor, Inhibits the Infection of Herpes Simplex Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
BMS-265246: A Technical Guide for its Application as a CDK1 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-265246 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2)[1][2]. As an ATP-competitive inhibitor, it serves as a valuable chemical probe for elucidating the multifaceted roles of CDK1 in cell cycle regulation and other cellular processes[3]. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and a visualization of the CDK1 signaling pathway.
Chemical and Physical Properties
This compound is a synthetic organic compound with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇F₂N₃O₂ | |
| Molecular Weight | 345.34 g/mol | |
| CAS Number | 582315-72-8 | |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in DMSO (up to 50 mM), DMF (10 mg/ml); poorly soluble in water | [4] |
| Storage | Store at -20°C for long-term stability |
Biochemical and Cellular Activity
This compound exhibits high potency against CDK1 and CDK2, with significantly lower activity against other kinases, rendering it a selective tool for studying these targets.
In Vitro Kinase Inhibitory Activity
The inhibitory activity of this compound against a panel of cyclin-dependent kinases has been determined in cell-free assays.
| Kinase Target | IC₅₀ (nM) | Assay Conditions | Reference |
| CDK1/cyclin B | 6 | Cell-free kinase assay | [1][2] |
| CDK2/cyclin E | 9 | Cell-free kinase assay | [1][2] |
| CDK4/cyclin D | 230 | Cell-free kinase assay | [2] |
| CDK5 | Sub-micromolar range | Not specified | |
| CDK7 | Low micromolar range | Not specified | |
| CDK9 | Low micromolar range | Not specified |
Cellular Activity
This compound is cell-permeable and has been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines.
| Cell Line | Assay Type | EC₅₀/IC₅₀ (µM) | Observed Effect | Reference |
| HCT-116 (colon cancer) | Cell proliferation | 0.29 - 0.49 | Inhibition of proliferation | [4] |
| A2780 (ovarian cancer) | Cytotoxicity | 0.76 | Cytotoxic activity | [1] |
CDK1 Signaling Pathway in Cell Cycle Regulation
CDK1 is a master regulator of the cell cycle, particularly the G2/M transition and progression through mitosis. Its activity is tightly controlled by cyclins and a series of phosphorylation and dephosphorylation events.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound as a chemical probe for CDK1.
In Vitro CDK1 Radiometric Kinase Assay
This protocol is adapted from a general method for CDK1 kinase assays and can be used to determine the IC₅₀ of this compound.
Materials:
-
Recombinant human CDK1/cyclin B1 complex
-
Histone H1 (as substrate)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
ATP solution (in kinase buffer)
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA)
-
Filter paper (e.g., P81 phosphocellulose paper)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all reactions (e.g., 1%).
-
In a microcentrifuge tube or 96-well plate, combine the following in order:
-
Kinase buffer
-
This compound dilution (or DMSO for control)
-
Histone H1 substrate (final concentration ~1 µg/µL)
-
CDK1/cyclin B1 enzyme (final concentration ~1-5 ng/µL)
-
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³³P]ATP (final concentration ~10 µM, with ~0.5 µCi per reaction).
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Wash the filter papers three times for 5-10 minutes each in 0.75% phosphoric acid.
-
Wash once with acetone and let the filters air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by non-linear regression analysis.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.
Materials:
-
Cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plates for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the EC₅₀ value using non-linear regression.
Conclusion
This compound is a potent and selective inhibitor of CDK1 and CDK2, making it a valuable chemical probe for investigating the roles of these kinases in cell cycle control and other biological processes. Its cell permeability allows for its use in both biochemical and cellular assays. When using this compound, it is important to consider its selectivity profile and to include appropriate controls to ensure that the observed effects are on-target. The protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this compound to explore the multifaceted functions of CDK1.
References
BMS-265246 as a Chemical Probe for Cyclin-Dependent Kinase 2 (CDK2): A Technical Guide
Introduction
BMS-265246 is a potent and selective, cell-permeable inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1][2] Developed from a 1H-Pyrazolo[3,4-b]pyridine chemical scaffold, it serves as a valuable chemical probe for elucidating the physiological and pathological roles of CDK2, a key regulator of cell cycle progression. This guide provides an in-depth overview of its mechanism of action, quantitative data, relevant signaling pathways, and detailed experimental protocols for its application in research settings.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the CDK2 enzyme, preventing the phosphorylation of its downstream substrates.[1][2] This inhibition blocks the kinase activity essential for cell cycle progression. Structural analysis has shown that the 2,6-difluorophenyl substitution on the molecule is critical for its potent inhibitory activity.[3]
Quantitative Data
The efficacy and selectivity of this compound have been characterized through various in vitro and cell-based assays.
Table 1: In Vitro Kinase Inhibition Profile
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of cyclin-dependent kinases. The data highlights its high potency for CDK1/Cyclin B and CDK2/Cyclin E, with significant selectivity over CDK4/Cyclin D.
| Target Kinase Complex | IC50 (nM) | Selectivity vs. CDK2/Cyclin E | Source |
| CDK2/Cyclin E | 9 nM | 1x | [1][2][4] |
| CDK1/Cyclin B | 6 nM | 1.5x more potent | [1][2][4] |
| CDK4/Cyclin D | 230 nM | ~25-fold less potent | [1][4][5] |
| CDK5 | Sub-micromolar range | - | |
| CDK7 | Low micromolar range | - | |
| CDK9 | Low micromolar range | - |
Table 2: Cellular Activity Profile
This table presents the half-maximal effective concentration (EC50) or cytotoxic concentration (IC50) of this compound in various cancer cell lines.
| Cell Line | Assay Type | Value (µM) | Observed Effect | Source |
| HCT-116 (Colon Cancer) | Proliferation | 0.293 - 0.492 | G2 cell cycle arrest | [1][4] |
| A2780 (Ovarian Cancer) | Cytotoxicity | 0.76 | Cytotoxic activity | [1][2] |
| Vero (Kidney Epithelial) | Antiviral (HSV-1) | 0.95 | Inhibition of viral replication | [6] |
| HepG2 (Liver Cancer) | Antiviral (HSV-1) | >485 (SI) | Selective inhibition | [6] |
| HeLa (Cervical Cancer) | Antiviral (HSV-1) | 1052 (SI) | Selective inhibition | [6] |
SI = Selectivity Index (CC50/IC50)
Signaling Pathways and Cellular Effects
CDK2 is a crucial regulator of the G1/S transition in the cell cycle.[7] It forms a complex with Cyclin E, which then phosphorylates key substrates like the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor.[8][9] This activation of E2F drives the expression of genes necessary for DNA replication and S-phase entry.
By inhibiting CDK2, this compound prevents the hyperphosphorylation of Rb, keeping E2F in an inactive state and thereby blocking entry into the S phase. Studies have shown that treatment with this compound results in cell cycle arrest, with a dominant population of cells arrested in the G2 phase.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound as a chemical probe.
In Vitro Kinase Assay (CDK1/Cyclin B1)
This protocol describes a cell-free assay to determine the IC50 of this compound against CDK1/Cyclin B1, a close off-target. A similar setup can be used for CDK2/Cyclin E.
-
Objective: To measure the concentration of this compound required to inhibit 50% of CDK1 kinase activity.
-
Principle: A radioactive kinase assay measures the incorporation of ³³P from γ-ATP into a substrate (Histone H1).
-
Materials:
-
Baculovirus expressed GST-CDK1/cyclin B1 complex (100 ng per reaction)
-
Histone H1 (1 µg per reaction)
-
³³P γ-ATP (0.2 µCi per reaction)
-
ATP (25 µM final concentration)
-
Kinase Buffer (50 mM Tris pH 8.0, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
This compound (dissolved in DMSO, tested at multiple concentrations)
-
Cold Trichloroacetic Acid (TCA)
-
-
Procedure:
-
Prepare kinase reactions in a 50 µL volume containing kinase buffer, GST-CDK1/cyclin B1, and Histone H1.
-
Add this compound at various concentrations (final DMSO concentration should be ≤2%).
-
Initiate the reaction by adding the ATP mix (³³P γ-ATP and cold ATP).
-
Incubate for 45 minutes at 30°C.
-
Stop the reaction by adding cold TCA to a final concentration of 15%.
-
Precipitate proteins, wash, and quantify the incorporated radioactivity using a scintillation counter.
-
Generate dose-response curves to calculate the IC50 value using non-linear regression analysis.[1]
-
Cell-Based Proliferation Assay (HCT-116)
This protocol outlines a method to determine the EC50 of this compound on cell proliferation using high-content imaging.
-
Objective: To measure the concentration of this compound that inhibits the proliferation of HCT-116 cells by 50%.
-
Materials:
-
HCT-116 cells
-
96-well culture plates
-
This compound (dissolved in DMSO)
-
Appropriate cell culture medium
-
High-content imaging system
-
-
Procedure:
-
Plate HCT-116 cells onto 96-well dishes and allow them to adhere.
-
Treat cells with a range of this compound concentrations (e.g., 0-5 µM) for 24 hours. Include a DMSO-only vehicle control.
-
After incubation, fix and stain the cells (e.g., with a nuclear stain like DAPI).
-
Acquire images using a high-content imaging system.
-
Calculate the cell density for each well by counting the number of cells per field of view and averaging across all fields.
-
Normalize the cell density of treated wells to the average cell density of the DMSO control wells (set to 100%).
-
Use logistic regression curve fitting to determine the concentration at which the curve crosses 50%, which is the EC50 value.[1]
-
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇F₂N₃O₂ | |
| Molecular Weight | 345.34 g/mol | |
| CAS Number | 582315-72-8 | |
| Solubility | Soluble to 50 mM in DMSO. Limited aqueous solubility (<1 mg/mL). | [3] |
| Purity | ≥97% | |
| Storage | Store at -20°C as a solid. |
Considerations for Use as a Chemical Probe
While this compound is a potent CDK2 inhibitor, researchers should consider the following:
-
Selectivity: It potently inhibits CDK1 with an IC50 of 6 nM, which is very close to its CDK2 inhibition (9 nM).[1][2] Therefore, observed cellular effects may result from the inhibition of both kinases. It is crucial to design experiments with appropriate controls to dissect the specific contributions of CDK1 versus CDK2.
-
Kinome-wide Selectivity: Broader kinase selectivity data beyond the primary CDKs is not widely reported.[3] Caution is advised, as off-target effects on other kinases cannot be fully excluded without comprehensive profiling.
-
On-Target Validation: When using this compound to probe CDK2 function, it is important to validate that the observed phenotype is a direct result of on-target inhibition. This can be achieved through methods like using structurally distinct CDK2 inhibitors or genetic approaches (e.g., siRNA/CRISPR knockdown of CDK2) to see if they replicate the phenotype.
Conclusion
This compound is a highly potent inhibitor of CDK1 and CDK2 and serves as an effective chemical probe for studying their roles in cell cycle control and other cellular processes. Its well-characterized in vitro and cellular activities, combined with established experimental protocols, make it a valuable tool for researchers in oncology, virology, and cell biology. However, its dual specificity for CDK1 and CDK2 necessitates careful experimental design and interpretation of results to attribute effects to the correct kinase target.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. caymanchem.com [caymanchem.com]
- 5. adooq.com [adooq.com]
- 6. This compound, a Cyclin-Dependent Kinase Inhibitor, Inhibits the Infection of Herpes Simplex Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 8. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
BMS-265246 in Cancer Cell Proliferation Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-265246 is a potent and selective, cell-permeable inhibitor of cyclin-dependent kinase 1 (CDK1)/cyclin B and CDK2/cyclin E, with IC50 values in the low nanomolar range.[1][2][3][4] By targeting the core machinery of the cell cycle, this compound has emerged as a valuable tool for investigating the mechanisms of cancer cell proliferation and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy in various cancer cell lines, detailed experimental protocols, and insights into its effects on key signaling pathways.
Mechanism of Action
This compound exerts its anti-proliferative effects by competitively binding to the ATP-binding site of CDK1 and CDK2.[2] This inhibition prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest, primarily at the G1 and G2 phases, and in some cases, induction of apoptosis.[3][5] The selectivity of this compound for CDK1/2 over other CDKs, such as CDK4, makes it a specific tool for studying the roles of these particular kinases in cancer biology.[2]
Quantitative Data: Inhibitory Potency of this compound
The following tables summarize the in vitro inhibitory activity of this compound against various cyclin-dependent kinases and its anti-proliferative effect on a range of cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| CDK1/cyclin B | 6 |
| CDK2/cyclin E | 9 |
| CDK4/cyclin D | 230 |
Data sourced from multiple studies.[1][2][3][4]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (µM) |
| A2780 | Ovarian Cancer | 0.76 |
| HCT-116 | Colon Cancer | 0.29 - 0.49 |
| Hep-3B | Liver Cancer | 2.84 |
| Hep-G2 | Liver Cancer | 1.73 |
Data sourced from multiple studies.[1][2][3][5]
Key Signaling Pathways Affected by this compound
This compound-mediated inhibition of CDK1 and CDK2 triggers a cascade of events within the cell cycle and apoptosis signaling pathways. The diagrams below, generated using the DOT language, illustrate these key pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the effects of this compound on cancer cell proliferation.
Cell Proliferation (MTT) Assay
This protocol is for assessing cell viability and proliferation by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle and Apoptotic Proteins
This protocol is for detecting changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pRb, anti-E2F, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Combination Therapies
The efficacy of this compound can be enhanced when used in combination with other anti-cancer agents. For instance, studies have shown that this compound can cooperate with Tamoxifen to induce apoptosis in MCF7 breast cancer cells.[1] Exploring such combination therapies is a promising avenue for future cancer treatment strategies.
In Vivo Studies
While extensive in vitro data exists, information on the in vivo efficacy of this compound is more limited in the public domain. However, the potent in vitro activity suggests its potential for evaluation in preclinical animal models, such as xenograft studies in immunocompromised mice, to assess its anti-tumor effects and pharmacokinetic properties.
Conclusion
This compound is a powerful and selective inhibitor of CDK1 and CDK2, demonstrating significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. Its well-defined mechanism of action and the availability of detailed experimental protocols make it an invaluable tool for cancer research. The quantitative data and pathway analyses presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at further elucidating the therapeutic potential of targeting the cell cycle in cancer. Future investigations into combination therapies and in vivo efficacy will be crucial in translating the preclinical promise of this compound into clinical applications.
References
A Technical Guide to Utilizing BMS-265246 for G2/M Phase Transition Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of BMS-265246, a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and CDK2, and its application in studying the G2/M phase transition of the cell cycle. This document details the compound's mechanism of action, offers structured quantitative data, and provides comprehensive experimental protocols for its use in cell-based assays.
Core Mechanism of Action
This compound is a cell-permeable compound that functions as an ATP-competitive inhibitor of CDK1/cyclin B and CDK2/cyclin E complexes.[1] By targeting these key regulators of the cell cycle, this compound effectively blocks the transition of cells from the G2 phase to the M phase, leading to a reversible cell cycle arrest.[1] This property makes it an invaluable tool for synchronizing cell populations at the G2/M boundary, enabling detailed investigation of the molecular events governing mitosis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a quick reference for experimental design.
Table 1: Inhibitory Potency of this compound against Cyclin-Dependent Kinases
| Target Kinase Complex | IC50 (nM) |
| CDK1/Cyclin B | 6[2][3] |
| CDK2/Cyclin E | 9[2][3] |
| CDK4/Cyclin D | 230[1][3] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay | Parameter | Value (µM) | Incubation Time |
| HCT-116 (Colon Carcinoma) | Cell Proliferation | EC50 | 0.29 - 0.49[1][3] | Not Specified |
| Hep-G2 (Hepatocellular Carcinoma) | Cell Viability (CCK-8) | IC50 | 1.73[4] | 48 hours |
| Hep-3B (Hepatocellular Carcinoma) | Cell Viability (CCK-8) | IC50 | 2.84[4] | 48 hours |
| A2780 (Ovarian Cancer) | Cytotoxicity | IC50 | 0.76[2][3] | Not Specified |
| Calu-3 (Lung Adenocarcinoma) | CHI3L1 Stimulation Inhibition | - | 0.009[2] | 24 hours |
| MCF7 (Breast Cancer) | E2 Induction Prevention | - | 1[2] | 1 hour |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: G2/M transition signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying G2/M arrest using this compound.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to study the G2/M phase transition using this compound. These protocols are based on established methodologies and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Induction of G2/M Arrest and Analysis by Flow Cytometry
This protocol describes how to treat cells with this compound to induce G2/M arrest and subsequently analyze the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment (e.g., 2-5 x 10^5 cells/well for HCT-116). Culture overnight at 37°C in a 5% CO2 incubator.
-
This compound Treatment: The following day, treat the cells with the desired concentration of this compound. For HCT-116 cells, a final concentration of 0.5 µM is a good starting point.[1][3] Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells. Incubate for 24 hours.
-
Cell Harvesting: After incubation, aspirate the medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA.
-
Fixation: Collect the cells by centrifugation (e.g., 300 x g for 5 minutes). Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice or at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence signal. Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 2: Western Blot Analysis of G2/M Markers
This protocol details the detection of key G2/M regulatory proteins and markers of mitotic entry by western blotting in this compound-treated cells.
Materials:
-
Cell lysates from Protocol 1 (or similarly treated cells)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-phospho-Histone H3 (Ser10))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets from this compound-treated and control cells in RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in Cyclin B1 levels and a decrease in phospho-Histone H3 (Ser10) are expected with G2 arrest.
Protocol 3: Immunofluorescence Staining of Microtubules
This protocol describes the visualization of microtubule organization in this compound-arrested cells using immunofluorescence.
Materials:
-
Cells grown on coverslips in a 6-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Seed and treat cells on coverslips with this compound as described in Protocol 1.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS and fix with 4% PFA for 10 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block non-specific binding with blocking solution for 1 hour. Incubate with the primary anti-α-tubulin antibody overnight at 4°C. After washing, incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using antifade mounting medium. Visualize the cells using a fluorescence microscope. Cells arrested in G2 will typically show an intact nuclear envelope and a cytoplasmic microtubule network, in contrast to the condensed chromosomes and mitotic spindle of M-phase cells.
References
BMS-265246: An In-Depth Technical Guide on its Effects on Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-265246 is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2)[1][2][3]. These kinases are pivotal regulators of the cell cycle and, critically, play significant roles in the process of transcription. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on kinase activity and cellular processes, and its impact on transcription, supported by detailed experimental protocols and visual representations of key pathways and workflows. While direct global transcriptomic data for this compound is not extensively available in public literature, this guide extrapolates its transcriptional effects based on the known functions of its primary targets, CDK1 and CDK2, in regulating RNA Polymerase II (RNAP II) activity.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of CDK1 and CDK2, thereby preventing the phosphorylation of their downstream substrates[1]. This inhibition of CDK1/cyclin B and CDK2/cyclin E complexes leads to cell cycle arrest, primarily at the G2/M phase, and a subsequent blockage of cell proliferation[1]. The interaction with the kinase involves the formation of hydrogen bonds with key residues, such as Leu83, within the ATP-binding pocket[1].
Signaling Pathway of CDK1/2 Inhibition by this compound
Caption: Mechanism of this compound action on cell cycle and transcription.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | Complex | IC50 (nM) |
| CDK1 | Cyclin B | 6[2][3] |
| CDK2 | Cyclin E | 9[2][3] |
| CDK4 | Cyclin D1 | 230[1] |
| CDK5 | - | Sub-micromolar range |
| CDK7 | - | Low micromolar range |
| CDK9 | - | Low micromolar range |
Table 2: Cellular Activity
| Cell Line | Assay | Parameter | Value (µM) |
| A2780 (Ovarian Cancer) | Cytotoxicity | IC50 | 0.76[1][3] |
| HCT-116 (Colon Cancer) | Proliferation | EC50 | 0.293 - 0.492[1] |
| Vero (Kidney Epithelial) | Anti-HSV-1 Activity | IC50 | 0.95 |
| HepG2 (Liver Cancer) | Anti-HSV-1 Activity | IC50 | 1.03 |
| HeLa (Cervical Cancer) | Anti-HSV-1 Activity | IC50 | 0.18 |
| MCF7 (Breast Cancer) | E2-induced Gene Expression | - | 1 (prevents induction)[3] |
Table 3: Effects on Viral Gene Transcription (HSV-1)
| Gene Target | Time Post-Infection (h) | This compound Concentration (µM) | Effect |
| ICP27 (IE) | 4 | Dose-dependent | Suppression of mRNA |
| ICP8 (E) | 8 | Dose-dependent | Suppression of mRNA |
| gD (L) | 20 | Dose-dependent | Suppression of mRNA |
Effects on Transcription
CDK1 and CDK2 are known to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAP II), a key process in the regulation of transcription initiation, elongation, and processing. Specifically, these CDKs contribute to the phosphorylation of Serine 2 (Ser2) and Serine 5 (Ser5) residues within the heptapeptide repeats of the CTD[4][5].
Based on the potent inhibition of CDK1 and CDK2, this compound is expected to have the following effects on transcription:
-
Reduced RNAP II CTD Phosphorylation: Inhibition of CDK1 and CDK2 by this compound is predicted to decrease the levels of both Ser2 and Ser5 phosphorylation on the RNAP II CTD. This has been observed with other CDK1/2 inhibitors[6][7].
-
Altered Gene Expression: The change in RNAP II phosphorylation status can lead to global changes in gene expression. While direct transcriptomic data for this compound is limited, studies with other CDK inhibitors have shown significant alterations in the expression of genes involved in cell cycle progression, apoptosis, and DNA repair.
-
Inhibition of Viral Transcription: The demonstrated ability of this compound to suppress the transcription of Herpes Simplex Virus 1 (HSV-1) immediate-early (IE), early (E), and late (L) genes highlights its impact on transcription that is dependent on host cell machinery.
Signaling Pathway of this compound's Effect on RNAP II Phosphorylation
Caption: Predicted effect of this compound on RNAP II CTD phosphorylation.
Experimental Protocols
In Vitro CDK1/Cyclin B Kinase Assay (Radiometric)
This protocol is adapted from a standard method for assessing CDK1 kinase activity using a radioactive ATP label[1].
Materials:
-
Recombinant GST-CDK1/cyclin B1 complex
-
Histone H1 (substrate)
-
[γ-³³P]-ATP
-
ATP solution
-
Kinase Buffer (50 mM Tris pH 8.0, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
This compound dissolved in DMSO
-
15% Trichloroacetic acid (TCA), cold
-
GF/C unifilter plates
-
Scintillation counter
Procedure:
-
Prepare kinase reactions in a final volume of 50 µL containing 100 ng of GST-CDK1/cyclin B1, 1 µg of histone H1, 0.2 µCi ³³P γ-ATP, and 25 µM ATP in kinase buffer.
-
Add this compound at various concentrations (typically in a serial dilution). The final DMSO concentration should be kept constant across all reactions (e.g., 2%).
-
Incubate the reactions for 45 minutes at 30°C.
-
Stop the reactions by adding cold TCA to a final concentration of 15%.
-
Collect the TCA precipitates onto GF/C unifilter plates using a cell harvester.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Generate dose-response curves to determine the IC50 value of this compound.
Cell Viability/Cytotoxicity Assay (Luminescent)
This protocol is based on a common method for determining cell viability by measuring intracellular ATP levels.
Materials:
-
Target cell lines (e.g., A2780, HCT-116)
-
Complete cell culture medium
-
96-well opaque-walled plates
-
This compound dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a DMSO-only control.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the DMSO control and determine the IC50 or EC50 value.
Workflow for Assessing this compound's Effect on Cell Viability
Caption: Experimental workflow for cell viability assessment.
Conclusion
This compound is a highly potent and selective inhibitor of CDK1 and CDK2, demonstrating significant anti-proliferative and antiviral activities. Its mechanism of action, centered on the inhibition of these key cell cycle and transcriptional kinases, strongly suggests a role in the modulation of global gene expression through the regulation of RNA Polymerase II phosphorylation. While further studies are needed to fully elucidate the complete transcriptomic consequences of this compound treatment in host cells, the available data and the known functions of its targets provide a solid foundation for its continued investigation as a potential therapeutic agent and a valuable tool for studying the intricate links between cell cycle control and transcription.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Cycle-Dependent Transcription: The Cyclin Dependent Kinase Cdk1 Is a Direct Regulator of Basal Transcription Machineries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of the RNA Polymerase II Carboxy-Terminal Domain by the Bur1 Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Post-Transcriptional RNA Processing by CDK Inhibitors and Its Implication in Anti-Viral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Post-Transcriptional RNA Processing by CDK Inhibitors and Its Implication in Anti-Viral Therapy | PLOS One [journals.plos.org]
Investigating the Cellular Targets of BMS-265246: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of BMS-265246, a potent and selective cyclin-dependent kinase (CDK) inhibitor. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to effectively utilize this compound in preclinical studies. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes essential pathways and workflows.
Core Cellular Targets and Potency
This compound is a cell-permeable small molecule that primarily targets Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2)[1][2][3][4]. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pockets of these kinases and thereby blocking their enzymatic activity[2]. This inhibition of CDK1 and CDK2 leads to cell cycle arrest, primarily at the G1/S and G2/M transitions[1][5].
Quantitative Inhibitory Profile
The inhibitory activity of this compound has been quantified against a panel of cyclin-dependent kinases. The compound demonstrates high potency for CDK1 and CDK2, with significantly lower activity against other CDKs, highlighting its selectivity.
| Target Kinase | Complex | IC50 (nM) | Selectivity vs. CDK2/Cyclin E | Reference |
| CDK1 | Cyclin B | 6 | 1.5x | [2][4] |
| CDK2 | Cyclin E | 9 | 1x | [2][4] |
| CDK4 | Cyclin D | 230 | ~25.6x less potent | [2][3][5] |
| CDK5 | - | Sub-micromolar range | - | [3] |
| CDK7 | - | Low micromolar range | - | [3] |
| CDK9 | - | Low micromolar range | - | [3] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data is compiled from cell-free kinase assays.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by disrupting the cell cycle engine controlled by CDKs. CDK1 and CDK2 are serine/threonine kinases that, upon binding to their cyclin partners, phosphorylate key substrates to drive the cell through distinct phases of division. A primary downstream target of the CDK2/Cyclin E complex is the Retinoblastoma protein (pRb). Phosphorylation of pRb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry. By inhibiting CDK2, this compound prevents pRb hyperphosphorylation, maintaining it in its active, E2F-bound state, thus arresting the cell cycle at the G1/S transition. Similarly, inhibition of CDK1/Cyclin B blocks the G2/M transition.
Experimental Protocols
To facilitate the investigation of this compound, this section provides detailed protocols for key in vitro experiments.
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on purified kinase activity.
Materials:
-
Recombinant human CDK1/Cyclin B1 and CDK2/Cyclin E complexes (e.g., expressed in baculovirus-infected Sf9 cells).
-
Substrate: Histone H1 for CDK1/2, or a specific peptide substrate.
-
[γ-³³P]ATP.
-
Kinase Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
15% Trichloroacetic acid (TCA).
-
GF/C unifilter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 2%).
-
In a 96-well plate, combine 100 ng of the kinase/cyclin complex, 1 µg of Histone H1, 0.2 µCi [γ-³³P]ATP, and 25 µM unlabeled ATP in a final volume of 50 µL of kinase buffer.
-
Add the diluted this compound or DMSO vehicle control to the respective wells.
-
Incubate the reaction mixture for 45 minutes at 30°C.
-
Stop the reaction by adding cold TCA to a final concentration of 15%.
-
Collect the TCA precipitates onto GF/C unifilter plates using a cell harvester.
-
Wash the filters to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Generate dose-response curves and calculate IC50 values using non-linear regression analysis[2].
Cell Proliferation/Cytotoxicity Assay
This assay determines the effect of this compound on the growth of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HCT-116 colorectal carcinoma).
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS and penicillin/streptomycin).
-
96-well cell culture plates.
-
This compound stock solution.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or Resazurin).
-
Plate reader (luminescence or absorbance).
Procedure:
-
Seed HCT-116 cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or a vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle-treated control cells and calculate the EC50 values (effective concentration to inhibit 50% of cell growth)[2][5].
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the cell cycle phase distribution of cells treated with this compound.
Materials:
-
HCT-116 cells.
-
6-well cell culture plates.
-
This compound.
-
Phosphate-Buffered Saline (PBS).
-
70% cold ethanol.
-
Propidium Iodide (PI)/RNase A staining solution.
-
Flow cytometer.
Procedure:
-
Seed HCT-116 cells in 6-well plates and treat with this compound (e.g., at concentrations around its EC50 value) or DMSO for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases. Treatment with this compound is expected to cause an accumulation of cells in the G2 phase[5].
Western Blot Analysis of pRb Phosphorylation
This technique assesses the phosphorylation status of a key CDK2 substrate, the Retinoblastoma protein (pRb).
Materials:
-
Treated and untreated cell lysates.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-pRb (e.g., Ser780, a CDK4 site, or other CDK2-specific sites), anti-total-pRb, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Lyse cells treated with this compound and control cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-pRb) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total pRb and the loading control to ensure equal protein loading and to assess the ratio of phosphorylated to total pRb.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing the cellular effects of this compound.
This guide provides a solid foundation for researchers to design and execute experiments aimed at further elucidating the cellular and molecular consequences of this compound treatment. The provided protocols and data serve as a valuable resource for the continued investigation of this potent CDK inhibitor in cancer research and other therapeutic areas.
References
Methodological & Application
Application Notes and Protocols for BMS-265246
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of BMS-265246, a potent and selective inhibitor of cyclin-dependent kinases (CDKs), in cell culture experiments.
Introduction
This compound is a small molecule inhibitor that primarily targets CDK1 and CDK2, key regulators of the cell cycle.[1][2][3][4] By binding to the ATP pocket of these kinases, this compound effectively blocks their activity, leading to cell cycle arrest, primarily at the G2 phase, and inhibition of cell proliferation.[2][5] Its selectivity for CDK1/2 over other CDKs, such as CDK4, makes it a valuable tool for studying the specific roles of these kinases in various cellular processes and as a potential therapeutic agent in oncology and virology research.[2][6][7][8]
Mechanism of Action
This compound is an ATP-competitive inhibitor of CDK1/cyclin B and CDK2/cyclin E.[2] The progression of the cell cycle is dependent on the sequential activation of CDKs. CDK2 is crucial for the G1 to S phase transition, while CDK1 is essential for the G2 to M phase transition. By inhibiting these kinases, this compound prevents the phosphorylation of their downstream substrates, thereby halting the cell cycle and preventing cell division.
Quantitative Data
The inhibitory activity of this compound has been quantified in various cell-free and cell-based assays. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 Value | Assay Conditions |
| CDK1/cyclin B | 6 nM - 71 nM | Cell-free kinase assay[1][2][5] |
| CDK2/cyclin E | 6 nM - 14 nM | Cell-free kinase assay[1][2][5] |
| CDK4/cyclin D | 0.23 µM (230 nM) | Cell-free kinase assay[2][5] |
| CDK5 | Sub-micromolar | Not specified |
| CDK7 | Low micromolar | Not specified |
| CDK9 | Low micromolar | Not specified |
Table 2: Cellular Activity of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay Type | IC50 / EC50 Value | Reference |
| HCT-116 | Colon Cancer | Proliferation Inhibition | EC50: 0.29 - 0.49 µM | [5] |
| A2780 | Ovarian Cancer | Cytotoxicity | IC50: 0.76 µM | [1][2] |
| Vero | Monkey Kidney Epithelial | Antiviral (HSV-1) | IC50: 0.08 µM | [6] |
| HepG2 | Human Liver Cancer | Antiviral (HSV-1) | IC50: 1.03 µM | [6] |
| HeLa | Human Cervical Cancer | Antiviral (HSV-1) | IC50: 0.18 µM | [6] |
| MCF7 | Human Breast Cancer | Apoptosis Induction | 1 µM (in combination) | [1] |
| Calu-3 | Human Lung Cancer | ACE2 and SPP stimulation | 9 nM | [1] |
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in cell culture. Specific parameters may need to be optimized for different cell lines and experimental questions.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein analysis) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and recover for 24 hours.
-
Preparation of this compound Stock Solution: this compound is soluble in DMSO up to 50 mM. Prepare a 10 mM stock solution in sterile DMSO. Store the stock solution at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh, pre-warmed cell culture medium. The final DMSO concentration should be kept constant across all treatments, including the vehicle control (typically ≤ 0.1%). Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the assay.
This protocol is designed to assess the effect of this compound on cell viability and proliferation.
-
Follow Protocol 1 for cell seeding and treatment in a 96-well plate format. Include a range of this compound concentrations (e.g., 0.01 to 10 µM) to generate a dose-response curve.
-
Add Proliferation Reagent: After the incubation period, add the proliferation reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions.
-
Incubate: Incubate the plate for the recommended time (typically 1-4 hours) at 37°C.
-
Readout: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the EC50 value.
This protocol allows for the determination of the cell cycle distribution of cells treated with this compound.
-
Follow Protocol 1 for cell seeding and treatment in 6-well plates. A concentration known to inhibit proliferation (e.g., around the EC50 value) is a good starting point.
-
Cell Harvest: After the desired incubation time (e.g., 24 hours), harvest the cells. For adherent cells, collect both the supernatant (containing floating, potentially apoptotic cells) and the cells detached by trypsinization.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cells with PBS and then resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Safety and Handling
This compound is for research use only.[1] Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. adooq.com [adooq.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound, a Cyclin-Dependent Kinase Inhibitor, Inhibits the Infection of Herpes Simplex Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound, a Cyclin-Dependent Kinase Inhibitor, Inhibits the Infection of Herpes Simplex Virus Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Kinase Assay for the Characterization of BMS-265246
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-265246 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 and CDK2.[1][2] These kinases are crucial regulators of the cell cycle, and their dysregulation is often implicated in cancer.[3][4] Therefore, accurate and robust in vitro methods are essential to quantify the inhibitory activity of compounds like this compound against specific kinases. This document provides a detailed protocol for a radiometric in vitro kinase assay to determine the potency (IC50) of this compound against CDK1/cyclin B1.
Data Presentation: Inhibitory Profile of this compound
The inhibitory activity of this compound has been characterized against several key cyclin-dependent kinases. The half-maximal inhibitory concentrations (IC50) from cell-free assays are summarized below.
| Target Kinase Complex | IC50 Value (nM) |
| CDK1/Cyclin B | 6 |
| CDK2/Cyclin E | 9 |
| CDK4/Cyclin D | 230 |
| (Data sourced from references[1][5][6]) |
These data demonstrate that this compound is a highly potent inhibitor of CDK1 and CDK2, with approximately 25- to 38-fold greater selectivity for these kinases over CDK4.[2][5]
Signaling Pathway: CDK Inhibition by this compound
The following diagram illustrates the central role of CDK1/Cyclin B and CDK2/Cyclin E in cell cycle progression and their inhibition by this compound.
Experimental Protocols
A common method to determine the in vitro potency of kinase inhibitors is the radiometric filter binding assay. This protocol is adapted for determining the IC50 of this compound against the CDK1/Cyclin B1 complex.[5]
Objective: To measure the concentration of this compound required to inhibit 50% of CDK1/Cyclin B1 kinase activity.
Principle: The assay measures the incorporation of radiolabeled phosphate (from [γ-³³P]-ATP) into a substrate protein (Histone H1) by the kinase. The inhibitor's presence reduces this incorporation. The resulting radiolabeled substrate is captured on a filter plate, and the radioactivity is quantified using a scintillation counter.
Materials and Reagents:
-
Enzyme: Recombinant GST-CDK1/cyclin B1 complex (baculovirus expressed).[5]
-
Substrate: Histone H1.[5]
-
Inhibitor: this compound, dissolved in DMSO (e.g., 10 mM stock).[5]
-
Radiolabel: [γ-³³P]-ATP.[5]
-
Cold ATP: Stock solution (e.g., 25 µM final concentration).[5]
-
Kinase Buffer (1x): 50 mM Tris (pH 8.0), 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT.[5]
-
Stop Solution: Cold Trichloroacetic Acid (TCA).[5]
-
Apparatus: GF/C unifilter plates, Filtermate universal harvester, TopCount 96-well liquid scintillation counter.[5]
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. For a typical IC50 determination, six concentrations are evaluated in triplicate. The final DMSO concentration in the assay should be kept constant, for example, at 2%.[5]
-
Reaction Setup: In a 96-well plate, assemble the kinase reaction components in a final volume of 50 µL. A typical reaction mixture consists of:
-
Initiate Reaction: Start the kinase reaction by adding the ATP mixture containing 25 µM cold ATP and 0.2 µCi [γ-³³P]-ATP.[5]
-
Incubation: Incubate the reaction plate for 45 minutes at 30°C.[5]
-
Stop Reaction: Terminate the reaction by adding cold TCA to a final concentration of 15%.[5] This step precipitates the proteins, including the phosphorylated substrate.
-
Substrate Capture: Collect the TCA precipitates onto GF/C unifilter plates using a Filtermate universal harvester.[5] The filter captures the precipitated histone H1, while unincorporated [γ-³³P]-ATP is washed away.
-
Quantification: Quantify the radioactivity on the filters using a TopCount 96-well liquid scintillation counter.[5] The counts are directly proportional to the kinase activity.
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Generate dose-response curves and determine the IC50 value using non-linear regression analysis.[5]
-
Experimental Workflow Diagram
The following diagram outlines the key steps of the radiometric kinase assay protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HTScan® CDK1/CycB Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Western Blot Analysis of BMS-265246 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-265246 is a potent and selective inhibitor of cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2)[1][2][3][4]. With IC50 values in the low nanomolar range for CDK1/cyclin B and CDK2/cyclin E, it serves as a valuable tool for studying the roles of these key cell cycle regulators[2][5]. Inhibition of CDK1 and CDK2 disrupts the normal progression of the cell cycle, primarily leading to a G2 phase arrest[5]. Western blot analysis is a fundamental technique to elucidate the molecular consequences of this compound treatment by examining the expression and phosphorylation status of key cell cycle proteins.
These application notes provide a comprehensive guide to performing Western blot analysis to assess the effects of this compound on cellular pathways. Included are detailed experimental protocols, data presentation guidelines, and visualizations to aid in experimental design and data interpretation.
Mechanism of Action: CDK1/2 Inhibition and Cell Cycle Arrest
This compound competitively binds to the ATP-binding pocket of CDK1 and CDK2, preventing the phosphorylation of their downstream substrates. This inhibition disrupts the intricate series of events that govern cell cycle transitions. The primary consequence of CDK1 and CDK2 inhibition by this compound is the arrest of the cell cycle at the G2/M boundary. This is largely due to the critical role of the CDK1/Cyclin B1 complex in mitotic entry.
References
- 1. This compound, a Cyclin-Dependent Kinase Inhibitor, Inhibits the Infection of Herpes Simplex Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Cell Cycle Analysis with BMS-265246 Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-265246 is a potent and selective inhibitor of cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2).[1][2] These kinases are crucial regulators of cell cycle progression, with CDK2 playing a key role in the G1/S transition and CDK1 being essential for the G2/M transition. By inhibiting these kinases, this compound can induce cell cycle arrest, making it a valuable tool for cancer research and drug development.[3]
These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cell lines using flow cytometry with propidium iodide (PI) staining. The provided methodologies will guide researchers in assessing the compound's efficacy in inducing cell cycle arrest.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of CDK1 and CDK2, thereby preventing the phosphorylation of their downstream substrates. This inhibition disrupts the normal progression of the cell cycle. Inhibition of CDK2 typically leads to an arrest in the G1 phase, preventing cells from entering the DNA synthesis (S) phase. Inhibition of CDK1 results in a G2/M phase arrest, blocking entry into mitosis. The specific phase of cell cycle arrest can be cell-type dependent. For instance, treatment of liver cancer cell lines such as Hep-3B and Hep-G2 with this compound has been observed to cause an increase in the proportion of cells in the G1 phase.[3] In other cell lines, like HCT-116, G2 phase arrest is the expected outcome.
Data Presentation
The following tables provide a template for summarizing quantitative data from cell cycle analysis experiments using this compound.
Table 1: Inhibitory Activity of this compound on Various Cyclin-Dependent Kinases
| Target Kinase | IC50 (nM) |
| CDK1/cyclin B | 6 |
| CDK2/cyclin E | 9 |
| CDK4/cyclin D1 | 230 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Effect of this compound on Cell Proliferation in Different Cancer Cell Lines
| Cell Line | IC50 (µM) |
| Hep-3B (Liver Cancer) | 2.84 |
| Hep-G2 (Liver Cancer) | 1.73 |
| A2780 (Ovarian Cancer) | 0.76 |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell proliferation.
Table 3: Expected Cell Cycle Distribution in Hep-G2 Cells after 24-hour Treatment with this compound
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55 ± 4.2 | 30 ± 3.5 | 15 ± 2.8 |
| This compound (1 µM) | 65 ± 5.1 | 25 ± 3.1 | 10 ± 2.5 |
| This compound (5 µM) | 75 ± 6.3 | 18 ± 2.9 | 7 ± 2.1 |
Note: These are representative data illustrating the expected trend of G1 arrest. Actual values may vary depending on experimental conditions.
Table 4: Expected Cell Cycle Distribution in HCT-116 Cells after 24-hour Treatment with this compound
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45 ± 3.8 | 35 ± 4.1 | 20 ± 3.2 |
| This compound (0.5 µM) | 40 ± 3.5 | 30 ± 3.8 | 30 ± 4.5 |
| This compound (1 µM) | 35 ± 3.1 | 25 ± 3.4 | 40 ± 5.2 |
Note: These are representative data illustrating the expected trend of G2/M arrest. Actual values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Culture cancer cells (e.g., Hep-G2, HCT-116) in appropriate complete growth medium.
-
For cell cycle analysis, seed cells in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of harvesting (typically 50-70% confluency). A common seeding density is 2-5 x 10^5 cells per well.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM.
-
Store the stock solution at -20°C.
-
-
Treatment:
-
After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: Cell Staining with Propidium Iodide for Flow Cytometry
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin and collect the cell suspension in a centrifuge tube.
-
For suspension cells, directly collect the cell suspension.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C in ethanol for several weeks.[4]
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL propidium iodide and 100 µg/mL RNase A in PBS).[4]
-
Incubate the cells in the dark at room temperature for 30 minutes.[5]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a blue laser (488 nm) for excitation and collect the PI fluorescence signal in the appropriate detector (typically around 617 nm).
-
Collect data for at least 10,000-20,000 single-cell events per sample.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and cell aggregates.
-
Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution (G1, S, and G2/M peaks).
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.
-
Mandatory Visualizations
Caption: Inhibition of the G1/S transition by this compound.
Caption: Inhibition of the G2/M transition by this compound.
Caption: Experimental workflow for cell cycle analysis.
References
Application Notes and Protocols for BMS-265246 Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-265246 is a potent and selective small molecule inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1/cyclin B and CDK2/cyclin E.[1][2][3] With IC50 values in the low nanomolar range for these complexes, it serves as a powerful tool for investigating the roles of these key cell cycle regulators.[1][2][3] Its mechanism of action involves binding to the ATP pocket of the CDKs, leading to cell cycle arrest, predominantly in the G2 phase.[1][2] These application notes provide a detailed protocol for utilizing this compound in immunofluorescence (IF) studies to visualize its effects on cellular processes and protein localization.
Data Presentation
The inhibitory activity of this compound has been quantified across several key cell cycle kinases. The following table summarizes the reported IC50 and EC50 values, providing a reference for dose-selection in experimental design.
| Target | Assay Type | IC50 / EC50 | Cell Line | Reference |
| CDK1/cyclin B | Cell-free assay | 6 nM | N/A | [1] |
| CDK2/cyclin E | Cell-free assay | 9 nM | N/A | [1] |
| CDK4/cyclin D | Cell-free assay | 0.23 µM (230 nM) | N/A | [1][2] |
| HCT-116 Cell Proliferation | Cell-based assay | 0.29-0.49 µM | HCT-116 | [1][2] |
Mechanism of Action: CDK1/2 Inhibition and G2/M Cell Cycle Arrest
This compound exerts its biological effects by inhibiting CDK1 and CDK2. These kinases are crucial for cell cycle progression. CDK2 is primarily active during the G1 to S phase transition, while CDK1 (also known as CDC2) is essential for the G2 to M phase transition. By inhibiting CDK1, this compound prevents the phosphorylation of key substrates required for mitotic entry, leading to an accumulation of cells in the G2 phase of the cell cycle.[1][2]
This compound inhibits CDK1/Cyclin B, preventing mitosis.
Experimental Protocol: Immunofluorescence Staining
This protocol provides a step-by-step guide for performing immunofluorescence staining on adherent cells treated with this compound.
Materials and Reagents:
-
Adherent cells cultured on sterile glass coverslips or in imaging-compatible plates
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS
-
Primary Antibody (specific to the protein of interest)
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
-
Glass microscope slides
-
Humidified chamber
Experimental Workflow Diagram:
Immunofluorescence staining workflow.
Procedure:
-
Cell Seeding and Treatment:
-
Seed adherent cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with the desired concentration of this compound (e.g., 0.1 - 1 µM) or vehicle control (DMSO) for the desired duration (e.g., 16-24 hours).
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with pre-warmed PBS.
-
Add 4% PFA in PBS to cover the cells and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular antigens):
-
Incubate the fixed cells with Permeabilization Buffer (0.2% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point onwards.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature in a humidified chamber, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with a nuclear counterstain solution (e.g., DAPI at 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of antifade mounting medium.
-
-
Imaging:
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Disclaimer: This protocol is a general guideline. Optimal conditions for cell type, antibodies, and this compound concentration may need to be determined empirically.
References
Application Notes and Protocols for BMS-265246 Treatment in G2 Phase Cell Synchronization
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-265246 is a potent and selective, cell-permeable inhibitor of cyclin-dependent kinase 1 (CDK1)/cyclin B and CDK2/cyclin E complexes.[1][2][3][4][5] Its primary mechanism of action involves binding to the ATP-binding site of these kinases, thereby preventing the phosphorylation of downstream substrates essential for cell cycle progression.[6] By inhibiting CDK1, a key regulator of the G2/M transition, this compound effectively blocks cells in the G2 phase of the cell cycle.[1][7] This property makes it a valuable tool for synchronizing cell populations in G2, enabling detailed studies of this specific cell cycle phase, including the investigation of DNA damage checkpoints and the efficacy of G2-phase specific anti-cancer therapies.
Data Presentation: Efficacy of this compound in G2 Phase Arrest
The effectiveness of this compound in inducing G2 phase arrest has been demonstrated in various cell lines. The following table summarizes key quantitative data regarding its inhibitory concentrations and efficacy in cell cycle synchronization.
| Parameter | Cell Line | Value | Reference |
| IC50 (CDK1/cyclin B) | Cell-free assay | 6 nM | [5][6] |
| IC50 (CDK2/cyclin E) | Cell-free assay | 9 nM | [5][6] |
| IC50 (CDK4/cyclin D) | Cell-free assay | 0.23 µM | [6] |
| EC50 (Cell Cycle Arrest) | HCT-116 | 0.29-0.49 µM | [6] |
| IC50 (Cytotoxicity) | A2780 | 0.76 µM | [5] |
| IC50 (Cytotoxicity) | Hep-G2 | 1.73 µmol/L | [8][9] |
| IC50 (Cytotoxicity) | Hep-3B | 2.84 µmol/L | [8][9] |
| G2 Phase Arrest | RPE1 | ~40% at 5 µM for 24h | [7] |
Signaling Pathway: G2/M Checkpoint Control
The transition from G2 to M phase is a critical control point in the cell cycle, primarily regulated by the activation of the CDK1/cyclin B complex. This compound exerts its effect by directly inhibiting this complex.
Experimental Workflow: Cell Synchronization using this compound
The following diagram outlines the general workflow for synchronizing adherent cells in the G2 phase using this compound, followed by analysis.
Experimental Protocols
Protocol 1: Synchronization of Adherent Cells in G2 Phase
This protocol provides a method for synchronizing adherent cancer cell lines (e.g., HeLa, MCF-7, A549) in the G2 phase using this compound.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
6-well plates or other appropriate culture vessels
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the adherent cells in a 6-well plate at a density that will result in 50-60% confluency on the day of treatment. For example, seed 1 x 10^5 MCF-7 cells or 1.5 x 10^5 MDA-MB-231 cells per well.[1]
-
Incubate the cells overnight at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare the working concentration of this compound in a complete culture medium. A final concentration of 5 µM is a good starting point for many cell lines.[7]
-
Aspirate the old medium from the cells and add the medium containing this compound.
-
Incubate the cells for 24 hours at 37°C with 5% CO2. This incubation time has been shown to be effective for G2 arrest.[7]
-
-
Harvesting for Analysis (G2-arrested cells):
-
After the 24-hour incubation, the cells are synchronized in the G2 phase and can be harvested for various downstream analyses such as flow cytometry or western blotting.
-
To harvest, aspirate the this compound containing medium, wash the cells once with PBS, and then detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with a complete medium, collect the cells in a centrifuge tube, and proceed with the desired analysis protocol.
-
Protocol 2: Release from G2 Arrest
To study the progression of cells from G2 into mitosis and subsequent phases, the this compound-induced block can be reversed.
Procedure:
-
Washout:
-
After the 24-hour incubation with this compound, aspirate the medium containing the inhibitor.
-
Wash the cell monolayer twice with a pre-warmed, sterile PBS to remove any residual compound.
-
Add a fresh, pre-warmed complete culture medium without this compound to the cells.
-
-
Time-course Collection:
-
Incubate the cells at 37°C with 5% CO2.
-
Harvest the cells at various time points after the release (e.g., 0, 2, 4, 6, 8, 12 hours) to analyze the progression through M, G1, and S phases.
-
Harvesting is performed as described in Protocol 1, step 3.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in this compound-treated cells using propidium iodide (PI) staining and flow cytometry.[2][10][11][12]
Materials:
-
Harvested cells (from Protocol 1 or 2)
-
Ice-cold PBS
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Centrifuge the harvested cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 ml of ice-cold PBS.
-
While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µl of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to FACS tubes.
-
Analyze the samples on a flow cytometer. The PI fluorescence will be proportional to the DNA content, allowing for the quantification of cells in G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.[8]
-
Conclusion
This compound is a valuable pharmacological tool for inducing a reversible G2 phase cell cycle arrest. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound for cell synchronization studies. It is recommended to optimize the concentration and incubation time of this compound for each specific cell line to achieve the desired level of G2 synchronization.
References
- 1. researchtweet.com [researchtweet.com]
- 2. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Reversible and effective cell cycle synchronization method for studying stage-specific processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanocellect.com [nanocellect.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 12. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Live-Cell Imaging with BMS-265246
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-265246 is a potent and selective small molecule inhibitor of cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2).[1][2][3] These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[4] Live-cell imaging provides a powerful tool to study the dynamic cellular processes affected by CDK inhibition in real-time. This document provides detailed application notes and protocols for utilizing this compound in live-cell imaging experiments to monitor its effects on cell cycle progression and CDK activity.
As this compound is not inherently fluorescent, its effects are visualized using fluorescent biosensors that report on specific cellular activities. This guide will focus on the use of genetically encoded fluorescent biosensors for monitoring CDK2 activity and overall cell cycle status.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of CDK1 and CDK2.[5][6] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of their downstream substrates, which are essential for cell cycle transitions, particularly at the G1/S and G2/M checkpoints. Inhibition of CDK1 and CDK2 by this compound has been shown to induce cell cycle arrest, primarily in the G2 phase, and can trigger apoptosis.[4][5]
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 (in vitro) | Cell Line | EC50 (Cell Proliferation) | Reference |
| CDK1/cyclin B | 6 nM | Sf9 cells | [1][2][3] | |
| CDK2/cyclin E | 9 nM | Sf9 cells | [1][2][3] | |
| CDK4/cyclin D | 230 nM | Sf9 cells | [1] | |
| HCT-116 | HCT-116 | 0.293 - 0.492 µM | [1][5] | |
| A2780 (cytotoxicity) | A2780 | 0.76 µM | [2][5] | |
| Hep-3B | Hep-3B | 2.84 µM | [4] | |
| Hep-G2 | Hep-G2 | 1.73 µM | [4] |
Physicochemical Properties
| Property | Value | Reference |
| Formula | C₁₈H₁₇F₂N₃O₂ | [7] |
| Molecular Weight | 345.34 g/mol | [7] |
| Solubility | Soluble to 50 mM in DMSO | [7] |
| Storage | Store at -20°C | [7] |
Mandatory Visualizations
Caption: CDK1/2 Inhibition Pathway by this compound.
Caption: Live-cell imaging experimental workflow.
References
- 1. CDK activity sensors: genetically encoded ratiometric biosensors for live analysis of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent protein biosensor for probing CDK/cyclin activity in vitro and in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. Capturing CDKs in action: Live-cell biosensors pioneer the new frontiers in cell cycle research [jstage.jst.go.jp]
Application Notes and Protocols: BMS-265246 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-265246 is a potent and selective inhibitor of cyclin-dependent kinase 1 (CDK1) and CDK2, with IC50 values of 6 nM and 9 nM, respectively.[1] By targeting the core cell cycle machinery, this compound induces a G2 cell cycle arrest, leading to cytotoxic effects in various cancer cell lines, including ovarian and colon cancer.[1][2] While preclinical data on this compound as a single agent is available, its potential in combination with other chemotherapy agents is an area of active investigation. This document provides a comprehensive overview of the current, albeit limited, knowledge on this compound combination therapies and offers detailed protocols for researchers to explore synergistic interactions with other cytotoxic agents.
The rationale for combining this compound with traditional chemotherapy is rooted in the complementary mechanisms of action. Many conventional chemotherapeutics induce DNA damage, which activates cell cycle checkpoints. By inhibiting CDK1 and CDK2, this compound can abrogate these checkpoints, potentially leading to synthetic lethality in cancer cells. While direct preclinical or clinical data for this compound in combination with a wide range of cytotoxic agents is not extensively published, one study has shown that this compound can cooperate with the selective estrogen receptor modulator tamoxifen to induce apoptosis in MCF7 breast cancer cells.[3]
This document will summarize the known quantitative data for this compound and provide a framework for investigating its synergistic potential with other chemotherapy agents through detailed experimental protocols.
Data Presentation
Table 1: In Vitro Potency and Cellular Activity of this compound
| Target/Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| CDK1/cyclin B | Kinase Assay | 0.006 | [2] |
| CDK2/cyclin E | Kinase Assay | 0.009 | [2] |
| CDK4/cyclin D | Kinase Assay | 0.23 | [2] |
| A2780 (Ovarian Cancer) | Cytotoxicity Assay | 0.76 | [1] |
| HCT-116 (Colon Cancer) | Cell Proliferation Assay | 0.293 - 0.492 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and a general workflow for assessing its combination efficacy with other chemotherapy agents.
References
Troubleshooting & Optimization
BMS-265246 solubility in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the CDK1/2 inhibitor, BMS-265246.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is soluble up to 50 mM in DMSO.[2][4] For aqueous solutions, a mixture of DMF:PBS (pH 7.2) at a 1:2 ratio has been used, achieving a solubility of 0.3 mg/ml.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in high-purity DMSO. For example, to create a 10 mM stock solution, you would dissolve 3.45 mg of this compound (with a molecular weight of 345.34 g/mol ) in 1 mL of DMSO. It is recommended to vortex briefly to ensure the compound is fully dissolved.
Q3: What is the stability of this compound in solution?
A3: this compound stock solutions in DMSO are stable for up to 2 weeks at 4°C and for up to 6 months when stored at -80°C.[5] For long-term storage (months to years), it is recommended to store the powder at -20°C.[6]
Q4: I'm observing precipitation of this compound in my cell culture medium. What could be the cause?
A4: Precipitation in cell culture media can occur if the final concentration of DMSO is too high or if the concentration of this compound exceeds its solubility limit in the aqueous environment of the media. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation. It is also crucial not to exceed the aqueous solubility of this compound, which is limited.[7]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2).[5][8][9] It binds to the ATP-binding site of these kinases, thereby inhibiting their activity.[9] This leads to cell cycle arrest, primarily in the G2 phase.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Media | The concentration of this compound is too high for the aqueous cell culture medium. | - Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%).- Prepare intermediate dilutions of your stock solution in cell culture medium before adding to the final culture volume.- Increase the serum concentration in your medium, as serum proteins can sometimes help to stabilize compounds. |
| Inconsistent Experimental Results | - Improper storage and handling of the compound.- Inaccurate final concentration. | - Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.- Always use calibrated pipettes for accurate dilutions.- Prepare fresh dilutions from the stock solution for each experiment. |
| Cell Toxicity Observed | - The concentration of this compound is too high.- The final concentration of DMSO is toxic to the cells. | - Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line.- Ensure the final DMSO concentration in the vehicle control and treated wells is identical and non-toxic to your cells (typically below 0.5%). |
| Low Potency or Lack of Effect | - The compound has degraded due to improper storage.- The compound is not sufficiently dissolved. | - Use a fresh aliquot of the stock solution.- Ensure the stock solution is completely dissolved before further dilution. You can gently warm the vial to 37°C for a few minutes and vortex to aid dissolution. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | Up to 50 mM | [2][4] |
| DMSO | 20 mg/mL | [3] |
| DMSO | 5 mg/mL | [1] |
| DMF | 10 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [1] |
Table 2: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 345.34 g/mol | [5] |
| Formula | C18H17F2N3O2 | [5] |
| Purity | ≥97% | [2] |
| CAS Number | 582315-72-8 | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.45 mg of this compound powder.
-
Dissolving: Add 1 mL of sterile, high-purity DMSO to the powder.
-
Mixing: Vortex the solution for 30-60 seconds to ensure the compound is completely dissolved. A brief warming to 37°C may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C for long-term storage.
Protocol 2: Preparing Working Concentrations in Cell Culture Medium
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in your cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in the medium.
-
Final Dilution: Add the appropriate volume of the working solution to your cell culture plates to achieve the desired final concentration. For example, to achieve a final concentration of 1 µM from a 100 µM working solution, you would add 10 µL of the working solution to 990 µL of cell culture medium.
-
Mixing: Gently mix the contents of the well or plate to ensure a homogenous concentration.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture experiments.
Caption: Simplified signaling pathway showing this compound inhibition of CDK1/2 and induction of cell cycle arrest.
References
- 1. caymanchem.com [caymanchem.com]
- 2. BMS 265246 | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 3. abmole.com [abmole.com]
- 4. bio-techne.com [bio-techne.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. medkoo.com [medkoo.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: BMS-265246 Stock Solution Preparation
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for preparing BMS-265246 stock solutions in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5]
Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?
A2: The solubility of this compound in DMSO can vary, with reported values ranging from 5 mg/mL to 50 mM.[2] For optimal results, it is recommended to use fresh, high-quality DMSO, as absorbed moisture can reduce solubility.[3][6]
Q3: My this compound powder is not fully dissolving in DMSO. What should I do?
A3: If you encounter solubility issues, you can try the following troubleshooting steps:
-
Warm the solution: Gently warm the vial at 37°C for 10 minutes.[1]
-
Use sonication: Place the vial in an ultrasonic bath for a short period to aid dissolution.[1][6]
-
Ensure solvent quality: Use fresh, anhydrous grade DMSO, as it is hygroscopic and absorbed water can significantly impact the solubility of the compound.[3][6]
Q4: How should I store the this compound stock solution?
A4: Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[6] For long-term storage, it is recommended to store the aliquots at -20°C or -80°C.[1][6][7] The stability of the stock solution is reported to be up to 1 year at -20°C and 2 years at -80°C.[6]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 345.34 g/mol | [1][3][6][7] |
| Formula | C₁₈H₁₇F₂N₃O₂ | [1][2][6][7] |
| CAS Number | 582315-72-8 | [1][2][6] |
| Appearance | White to pink or beige solid powder | [4][6] |
| Solubility in DMSO | 5 mg/mL to 50 mM | [2] |
| Storage (Powder) | -20°C for up to 3 years | [6] |
| Storage (Stock Solution) | -20°C for up to 1 year; -80°C for up to 2 years | [6] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 345.34 g/mol * (1000 mg / 1 g) = 3.4534 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out approximately 3.45 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube for 1-2 minutes to dissolve the powder.
-
If the compound does not fully dissolve, proceed with the troubleshooting steps outlined in the FAQs (warming and/or sonication).
-
-
Aliquot and store:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This will minimize contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Experimental Workflow
Caption: Workflow for preparing and storing a this compound stock solution in DMSO.
References
Potential off-target effects of BMS-265246
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of BMS-265246, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and CDK2. This resource includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental insights to facilitate smooth and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: The primary targets of this compound are Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Cyclin-Dependent Kinase 2 (CDK2)/Cyclin E, with IC50 values of 6 nM and 9 nM, respectively, in cell-free assays.[1][2][3] It binds to the ATP site of these kinases.[1]
Q2: What are the known off-target effects of this compound?
A2: While highly selective for CDK1/2, this compound can inhibit other kinases at higher concentrations. It is approximately 25-fold more selective for CDK1/2 than for CDK4.[1][2] It also shows inhibitory activity against CDK5, CDK7, and CDK9 in the sub-micromolar to low micromolar range. A comprehensive kinome-wide selectivity profile for this compound has not been reported in the public domain, so researchers should exercise caution and consider the potential for other off-target kinase interactions, especially at concentrations above 50 nM.
Q3: What is the mechanism of action of this compound in inducing cell cycle arrest?
A3: By inhibiting CDK1 and CDK2, this compound prevents the phosphorylation of key substrates required for cell cycle progression. This leads to cell cycle arrest, primarily at the G1/S or G2/M checkpoints.[4][5] A key downstream effect is the dephosphorylation of the Retinoblastoma (Rb) protein, which in its hypophosphorylated state, binds to and inhibits the E2F transcription factor, thereby blocking the expression of genes necessary for S-phase entry.[6]
Q4: Can this compound induce apoptosis?
A4: Yes, this compound has been shown to induce apoptosis in various cancer cell lines.[6] The proposed mechanism involves an imbalance of Bcl-2 family proteins (decrease in anti-apoptotic Bcl-2 and Bcl-xL, increase in pro-apoptotic Bax and Bak) and the activation of the caspase cascade, leading to cleavage of PARP.[6]
Q5: Are there any reported non-kinase biological activities of this compound?
A5: Yes, this compound has been reported to have activities beyond kinase inhibition. It can inhibit the Chitinase 3-like-1 (CHI3L1) stimulation of ACE2 and viral spike protein priming proteases, suggesting a potential application in COVID-19 research.[1] It has also been shown to dose-dependently increase the differentiation of induced regulatory T cells (iTregs) and prevent estrogen-induced gene expression in MCF7 cells.[1] Furthermore, it has demonstrated potent anti-herpes simplex virus 1 (HSV-1) activity.[7][8]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against Various Kinases
| Target Kinase | IC50 (nM) | Notes |
| CDK1/Cyclin B | 6 | Primary Target |
| CDK2/Cyclin E | 9 | Primary Target |
| CDK4/Cyclin D | 230 | ~25-fold less potent than against CDK1/2 |
| CDK5 | Sub-micromolar range | Potential off-target |
| CDK7 | Low micromolar range | Potential off-target |
| CDK9 | Low micromolar range | Potential off-target |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Notes |
| A2780 | Ovarian Cancer | 0.76 | Cytotoxicity IC50 |
| HCT-116 | Colon Cancer | 0.29 - 0.49 | Cell proliferation EC50 |
| Hep-3B | Liver Cancer | 2.84 | Cytotoxicity IC50 |
| Hep-G2 | Liver Cancer | 1.73 | Cytotoxicity IC50 |
| Vero | Kidney epithelial | >500 (CC50) | Low cytotoxicity |
| HepG2 | Liver Cancer | >500 (CC50) | Low cytotoxicity |
| HeLa | Cervical Cancer | 189.4 (CC50) | Moderate cytotoxicity |
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in kinase assays.
-
Question: My in-house kinase assay is yielding IC50 values for this compound that are different from the published data. What could be the reason?
-
Answer:
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration in the assay. Ensure your ATP concentration is consistent and ideally close to the Km of the kinase for ATP.
-
Enzyme and Substrate Quality: The purity and activity of the recombinant kinase and the quality of the substrate (e.g., Histone H1, specific peptides) are critical. Use highly purified and active enzyme preparations.
-
Assay Buffer Composition: Components of the kinase buffer, such as the concentration of MgCl2, DTT, and the pH, can influence enzyme activity and inhibitor potency. Refer to established protocols for optimal buffer conditions.[1]
-
Incubation Time and Temperature: Ensure that the incubation time and temperature are standardized and within the linear range of the kinase reaction.[1]
-
Issue 2: Unexpected phenotypic effects in cell-based assays.
-
Question: I am observing cellular effects at concentrations of this compound that are much higher than its CDK1/2 IC50. Could this be due to off-target effects?
-
Answer:
-
Off-Target Kinase Inhibition: Yes, at higher concentrations (sub-micromolar to micromolar), this compound can inhibit other kinases such as CDK4, CDK5, CDK7, and CDK9.[9] These off-target inhibitions could contribute to the observed phenotype.
-
Non-Kinase Effects: Consider the possibility of non-kinase related activities of this compound, such as its effects on CHI3L1 signaling or iTreg differentiation.[1]
-
Compound Solubility: this compound has limited aqueous solubility. Ensure that the compound is fully dissolved in your culture medium and not precipitating, which can lead to inconsistent results. It is soluble in DMSO.
-
Rescue Experiments: To confirm that the observed phenotype is due to CDK1/2 inhibition, consider performing rescue experiments by overexpressing a drug-resistant mutant of CDK1 or CDK2.
-
Issue 3: Difficulty in interpreting cell cycle analysis data.
-
Question: My flow cytometry data after this compound treatment shows a mixed population of cells arrested at different phases. How do I interpret this?
-
Answer:
-
Dose and Time Dependence: The cell cycle arrest profile can be dose- and time-dependent. At lower concentrations or shorter incubation times, you might see a G1 arrest due to CDK2 inhibition. At higher concentrations or longer exposures, a G2 arrest due to CDK1 inhibition may become more prominent.[4][5]
-
Cell Line Specificity: Different cell lines may respond differently to CDK1/2 inhibition based on their underlying genetics and cell cycle checkpoint integrity.
-
Apoptosis: High concentrations of this compound can induce apoptosis.[6] The sub-G1 peak in your cell cycle analysis could represent apoptotic cells. Confirm apoptosis using other methods like Annexin V staining or caspase activation assays.
-
Experimental Protocols
Kinase Inhibition Assay (Radiometric)
This protocol is a generalized procedure based on commonly used methods.
-
Kinase Reaction Mixture: Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT).
-
Compound Preparation: Serially dilute this compound in DMSO and then into the kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1-2%).
-
Reaction Initiation: In a 96-well plate, combine the recombinant CDK/cyclin complex (e.g., 100 ng of GST-CDK1/cyclin B1), the substrate (e.g., 1 µg Histone H1), and the diluted this compound.
-
Start Reaction: Add [γ-33P]ATP (e.g., 0.2 µCi) and unlabeled ATP (e.g., 25 µM) to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes).
-
Reaction Termination: Stop the reaction by adding cold trichloroacetic acid (TCA) to a final concentration of 15%.
-
Signal Detection: Collect the TCA precipitates onto a filter plate and quantify the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Generate dose-response curves and calculate the IC50 values using non-linear regression analysis.[1]
Cell Viability Assay (Luminescent)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
Lysis and ATP Detection: Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 or EC50 values.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified CDK1/2 signaling pathway in the cell cycle.
Caption: Proposed mechanism of this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Cyclin-Dependent Kinase Inhibitor, Inhibits the Infection of Herpes Simplex Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Cyclin-Dependent Kinase Inhibitor, Inhibits the Infection of Herpes Simplex Virus Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
Optimizing BMS-265246 Concentration for Cell Cycle Arrest: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-265246. Our goal is to help you overcome common challenges and successfully optimize its concentration for inducing cell cycle arrest in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2).[1][2][3][4][5][6] It binds to the ATP pocket of these kinases, preventing them from phosphorylating their downstream targets and thereby blocking cell cycle progression.[2]
Q2: At what concentration should I use this compound to induce cell cycle arrest?
The effective concentration of this compound can vary significantly depending on the cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cells. However, based on published data, concentrations ranging from 0.29 µM to 5 µmol/L have been shown to induce cell cycle arrest in various cell lines.[2][4]
Q3: In which phase of the cell cycle does this compound arrest cells?
This compound has been reported to cause cell cycle arrest at different phases depending on the cell line. For example, it has been shown to induce G2 phase arrest in HCT-116 cells and G1 phase arrest in Hep-3B and Hep-G2 cells.[2][4]
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO, with stock solutions typically prepared at a concentration of 10 mM.[2] It is recommended to use fresh DMSO as moisture can reduce its solubility.[2] For long-term storage, the powder form should be stored at -20°C.[5] Stock solutions in DMSO can also be stored at -20°C.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observed cell cycle arrest | Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment (e.g., 0.1 to 10 µM) to determine the optimal concentration. |
| Cell line resistance: Some cell lines may be inherently resistant to CDK1/2 inhibition. | Consider using a different cell line or a combination of drugs. | |
| Incorrect experimental duration: The incubation time may be too short to observe a significant effect. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | |
| Compound inactivity: The this compound may have degraded. | Ensure proper storage of the compound and use a fresh stock solution. | |
| Compound precipitates in cell culture medium | Low solubility: this compound has limited aqueous solubility.[7] | Prepare a high-concentration stock solution in DMSO and then dilute it in the cell culture medium to the final working concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity. |
| Interaction with media components: Certain components in the cell culture medium may cause precipitation. | Try using a different type of cell culture medium or a serum-free medium. | |
| High cell toxicity or unexpected apoptosis | Concentration too high: The concentration of this compound may be cytotoxic to the cells. | Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration. |
| Off-target effects: At higher concentrations, this compound may inhibit other kinases, leading to off-target effects and toxicity.[8] | Use the lowest effective concentration that induces cell cycle arrest to minimize off-target effects. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect the experimental outcome. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure similar confluency at the start of each experiment. |
| Inaccurate pipetting: Errors in preparing dilutions can lead to inconsistent concentrations. | Calibrate pipettes regularly and use proper pipetting techniques. |
Experimental Protocols
Determining Optimal Concentration of this compound for Cell Cycle Arrest
This protocol outlines a general method for determining the optimal concentration of this compound to induce cell cycle arrest in a specific cell line using flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 50-60% confluency within 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Aspirate the medium and wash the cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 1 ml of ice-cold PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or at -20°C for longer storage).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI/RNase Staining Buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The data will show the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Western Blot Analysis of Cell Cycle Proteins
This protocol describes how to analyze the expression of key cell cycle proteins following treatment with this compound.
Materials:
-
Cells treated with this compound and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-Rb, anti-Rb)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the treated and control cells with ice-cold PBS.
-
Add RIPA buffer to the cells and scrape them off the plate.
-
Incubate the lysate on ice and then centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Analyze the band intensities to determine changes in protein expression.
Data Presentation
Table 1: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Assay Type | Concentration | Effect | Reference |
| HCT-116 | Cell Proliferation | EC50: 0.293-0.492 µM | Inhibition of cell proliferation | [2] |
| HCT-116 | Cell Cycle Analysis | Not specified | G2 phase arrest | [2] |
| A2780 | Cytotoxicity | IC50: 0.76 µM | Cytotoxic activity | [1][4] |
| Hep-3B | Cell Proliferation | IC50: 2.84 µmol/L | Inhibition of cell proliferation | [4] |
| Hep-3B | Cell Cycle Analysis | 5 µmol/L | G1 phase arrest | [4] |
| Hep-G2 | Cell Proliferation | IC50: 1.73 µmol/L | Inhibition of cell proliferation | [4] |
| Hep-G2 | Cell Cycle Analysis | 5 µmol/L | G1 phase arrest | [4] |
| MCF7 | Apoptosis | 1 µM | Cooperates with Tamoxifen to induce apoptosis | [1][3] |
Visualizations
Caption: CDK1/2 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: A troubleshooting workflow for experiments where cell cycle arrest is not observed.
References
- 1. This compound, a Cyclin-Dependent Kinase Inhibitor, Inhibits the Infection of Herpes Simplex Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting BMS-265246 precipitation in experiments
Welcome to the technical support center for BMS-265246. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly regarding compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2).[1][2] It functions by competing with ATP for the binding site on these kinases, thereby preventing the phosphorylation of their target substrates.[1] This inhibition of CDK1 and CDK2 leads to cell cycle arrest, primarily in the G2 phase.[3]
Q2: What is the solubility of this compound?
A2: this compound is soluble in DMSO but is insoluble in water and ethanol.[4] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce its solubility.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound should be stored as a solid at -20°C.[4][5] Stock solutions in DMSO can also be stored at -20°C for several months, although it is recommended to use them as soon as possible.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound during experimental procedures is a common issue that can significantly impact the accuracy and reproducibility of results. This guide provides a step-by-step approach to troubleshoot and prevent precipitation.
Problem: I observed precipitation when preparing my this compound stock solution in DMSO.
| Possible Cause | Solution |
| Low-quality or wet DMSO | Use fresh, high-purity, anhydrous DMSO. Moisture in the DMSO can significantly decrease the solubility of this compound. |
| Incomplete dissolution | Gently warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[4] Visually inspect the solution to ensure there are no visible particles before use. |
| Concentration too high | While solubility in DMSO is high, preparing stock solutions at the highest possible concentration may lead to instability. A stock concentration of 10 mM is commonly used successfully.[1] |
Problem: My this compound precipitated after I diluted the DMSO stock solution into my aqueous buffer or cell culture medium.
| Possible Cause | Solution |
| Poor mixing technique | When diluting the DMSO stock, add it to the aqueous solution while vortexing or stirring to ensure rapid and uniform dispersion. This prevents localized high concentrations of the compound that can lead to precipitation. |
| Final DMSO concentration is too low | While it is important to keep the final DMSO concentration low to avoid solvent-induced artifacts, a certain amount is necessary to maintain the solubility of this compound. A final DMSO concentration of up to 2% has been used successfully in kinase assays.[1] For cell-based assays, aim for a final DMSO concentration of ≤0.5%. |
| Buffer composition | The components of your buffer or medium could be interacting with this compound. If possible, test the solubility of this compound in your specific buffer system at the final working concentration before proceeding with the full experiment. |
| Working concentration is too high | The effective concentration of this compound in cell-based assays is in the sub-micromolar to low micromolar range.[1][2] Exceeding the aqueous solubility limit will cause precipitation. Refer to the table below for reported effective concentrations. |
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay | Reference |
| IC₅₀ (CDK1/Cyclin B) | 6 nM | Cell-free assay | [1] |
| IC₅₀ (CDK2/Cyclin E) | 9 nM | Cell-free assay | [1] |
| IC₅₀ (CDK4/Cyclin D) | 230 nM | Cell-free assay | [1] |
| EC₅₀ (Cell Proliferation) | 0.293 - 0.492 µM | HCT-116 | [1][4] |
| IC₅₀ (Antiviral Activity) | 0.95 µM | Vero (HSV-1) | [6] |
| IC₅₀ (Antiviral Activity) | 1.03 µM | HepG2 (HSV-1) | [6] |
| IC₅₀ (Antiviral Activity) | 0.18 µM | HeLa (HSV-1) | [6] |
| Solubility in DMSO | ≥17.25 mg/mL | N/A | [4] |
| Solubility in Water | Insoluble | N/A | [4] |
| Solubility in Ethanol | Insoluble | N/A | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. If necessary, warm the tube to 37°C for 10 minutes or place it in an ultrasonic bath to aid dissolution.[4]
-
Visually inspect the solution to ensure it is clear and free of precipitates.
-
Aliquot the stock solution into smaller volumes and store at -20°C.
-
Protocol 2: Cell-Based Assay with this compound
-
Materials: Cells of interest, appropriate cell culture medium, this compound stock solution (10 mM in DMSO), multi-well plates.
-
Procedure:
-
Plate the cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
The next day, prepare serial dilutions of the this compound stock solution in fresh cell culture medium. It is critical to add the DMSO stock to the medium while vortexing to ensure rapid mixing and prevent precipitation.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Proceed with the desired downstream analysis (e.g., cell viability assay, cell cycle analysis).
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound, a Cyclin-Dependent Kinase Inhibitor, Inhibits the Infection of Herpes Simplex Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of BMS-265246 in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of BMS-265246 during long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, cell-permeable inhibitor of cyclin-dependent kinase 1 (CDK1)/cyclin B and CDK2/cyclin E.[1][2] It binds to the ATP site of these kinases, leading to cell cycle arrest, primarily in the G2 phase.[2]
Q2: What are the typical concentrations of this compound that cause cytotoxicity?
A2: The cytotoxic concentration of this compound can vary significantly depending on the cell line. For example, the IC50 for cytotoxicity in A2780 ovarian cancer cells is 0.76 μM, while the EC50 for inhibiting cell proliferation in HCT-116 cells ranges from 0.29 to 0.49 µM.[1][2] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.
Q3: How can I minimize this compound cytotoxicity in my long-term experiments?
A3: To minimize cytotoxicity in long-term studies, consider the following strategies:
-
Optimize Concentration: Use the lowest effective concentration of this compound that achieves the desired biological effect.
-
Intermittent Dosing: Instead of continuous exposure, consider a pulsed-dosing schedule where the compound is added for a specific duration and then removed, allowing cells to recover.[3]
-
Monitor Cell Health Regularly: Closely monitor cell viability and morphology throughout the experiment.
-
Maintain Optimal Cell Culture Conditions: Ensure your cells are healthy by maintaining proper culture conditions, including media changes and appropriate cell densities.
Q4: Should I be concerned about the stability of this compound in my cell culture medium?
A4: Yes, the stability of small molecules in culture media at 37°C can vary. It is recommended to prepare fresh dilutions of this compound from a frozen stock for each experiment to ensure consistent activity and avoid degradation products that could contribute to cytotoxicity.
Q5: What are the known off-target effects of this compound?
A5: While this compound is selective for CDK1 and CDK2, it is less potent against CDK4/cyclin D.[1] At higher concentrations, the risk of off-target effects increases. It is important to consider potential off-target effects when interpreting your results, especially at concentrations significantly above the IC50 for CDK1/2.
Troubleshooting Guides
Issue 1: High levels of cell death observed shortly after adding this compound.
| Possible Cause | Troubleshooting Steps |
| Concentration is too high for the cell line. | Perform a dose-response curve to determine the IC50 for your specific cell line. Start with a concentration range below and above the published IC50 values. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Cell health is poor. | Ensure cells are in the logarithmic growth phase and have high viability before adding the compound. |
Issue 2: Gradual increase in cytotoxicity over a long-term experiment.
| Possible Cause | Troubleshooting Steps |
| Cumulative toxicity from continuous exposure. | Implement an intermittent dosing schedule (e.g., 2 days on, 2 days off) to allow cells to recover. |
| Depletion of essential nutrients in the media. | Increase the frequency of media changes to ensure a consistent supply of fresh nutrients. |
| Selection of a sensitive subpopulation. | Monitor for morphological changes in the cell population. Consider isolating and characterizing any surviving cells to understand potential resistance mechanisms. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent this compound concentration. | Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variability in cell seeding density. | Ensure a consistent cell seeding density for each experiment, as this can affect the cellular response to the compound. |
| Inconsistent timing of compound addition. | Add this compound at the same stage of cell growth (e.g., a specific confluency) for each experiment. |
Quantitative Data Summary
The following table summarizes the reported inhibitory and cytotoxic concentrations of this compound in various cell lines.
| Target/Assay | Cell Line | IC50 / EC50 | Reference |
| CDK1/cyclin B | - | 6 nM | [1] |
| CDK2/cyclin E | - | 9 nM | [1] |
| CDK4/cyclin D | - | 0.23 µM | |
| Cytotoxicity | A2780 | 0.76 µM | [1][2] |
| Cell Proliferation | HCT-116 | 0.29 - 0.49 µM | [2] |
| Antiviral Activity | Vero | 0.95 µM | [4] |
| Antiviral Activity | HepG2 | 1.03 µM | [4] |
| Antiviral Activity | HeLa | 0.18 µM | [4] |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay using MTT
This protocol describes a method for assessing cell viability over an extended period of treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density that allows for logarithmic growth over the planned duration of the experiment.
-
Compound Addition: After 24 hours, treat the cells with a range of concentrations of this compound and a vehicle control.
-
Long-Term Incubation and Maintenance:
-
Incubate the plate at 37°C in a humidified incubator.
-
Every 2-3 days, carefully aspirate and replace 50% of the medium with fresh medium containing the appropriate concentration of this compound or vehicle.
-
-
MTT Assay: At designated time points (e.g., day 3, 6, 9, and 12):
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control at each time point.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
PBS (Phosphate-Buffered Saline)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with the desired concentration of this compound or vehicle for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation:
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases) based on the DNA content.
Visualizations
Caption: Simplified signaling pathway of CDK1 and CDK2 in cell cycle progression and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the long-term cytotoxicity of this compound.
Caption: A logical troubleshooting guide for addressing unexpected cytotoxicity in long-term studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Cyclin-Dependent Kinase Inhibitor, Inhibits the Infection of Herpes Simplex Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
BMS-265246 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of BMS-265246, a potent and selective CDK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For optimal stability, the solid form of this compound should be stored under specific conditions. For short-term storage (days to weeks), it is recommended to keep it in a dry, dark place at 0 - 4°C.[1] For long-term storage (months to years), the compound should be stored at -20°C.[1][2][3][4][5] When stored properly at -20°C, the lyophilized powder is stable for at least 3 to 5 years.[1][4][6]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in DMSO.[1][3][6][7] It is also soluble in DMF.[2] However, it is insoluble in water and ethanol.[1][6][8] For optimal results, it is recommended to use fresh, anhydrous DMSO, as moisture can reduce solubility.[6][7]
Q3: How should I prepare and store stock solutions of this compound?
A3: To prepare a stock solution, dissolve this compound in fresh DMSO to your desired concentration. Some suppliers suggest that warming the tube at 37°C for 10 minutes or using an ultrasonic bath can aid in achieving higher concentrations.[8] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[6] Stock solutions in DMSO are stable for up to 1 month when stored at -20°C and for up to 1 year when stored at -80°C.[4][6]
Q4: Can I store this compound at room temperature?
A4: While this compound is stable enough for shipping at ambient temperatures for a few weeks, long-term storage at room temperature is not recommended.[1] For maintaining the compound's integrity and potency, adhering to the recommended storage conditions is crucial.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased experimental potency | Improper storage of the solid compound or stock solution, leading to degradation. | Ensure the solid compound is stored at -20°C and stock solutions are aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Use of old stock solutions. | Prepare fresh stock solutions from the solid powder, especially if the current stock is older than the recommended storage duration (1 month at -20°C or 1 year at -80°C). | |
| Precipitation of the compound in solution | Use of DMSO that has absorbed moisture. | Use fresh, anhydrous DMSO to prepare your stock solution.[6][7] |
| Exceeding the solubility limit. | Do not exceed the known solubility of this compound in the chosen solvent. If a higher concentration is needed, gentle warming or sonication may help, but be cautious of potential degradation.[8] | |
| Improper storage of the stock solution. | Ensure stock solutions are stored at the recommended temperature (-20°C or -80°C) to maintain solubility and stability. | |
| Inconsistent experimental results | Non-homogenous stock solution. | Before each use, ensure the stock solution is completely thawed and vortexed gently to ensure a homogenous mixture. |
| Degradation due to light exposure. | Store both the solid compound and stock solutions in the dark.[1] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 5 mg/mL[2] | Moisture-absorbing DMSO reduces solubility; use fresh DMSO.[6] |
| 17 mg/mL (49.22 mM)[6] | ||
| 50 mM[3] | ||
| ≥17.25 mg/mL[8] | ||
| 12.5 mg/mL (36.20 mM)[7] | Ultrasonic assistance may be needed. | |
| DMF | 10 mg/mL[2] | |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL[2] | |
| Water | Insoluble[1][6] | |
| Ethanol | Insoluble[6][8] |
Table 2: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Stability |
| Solid (Lyophilized Powder) | 0 - 4°C | Short-term (days to weeks) | Stable[1] |
| -20°C | Long-term (months to years) | Stable for >5 years[1] | |
| -20°C | Stable for ≥ 4 years[2] | ||
| -20°C | Stable for 36 months[4] | ||
| -20°C | Stable for 3 years[6] | ||
| Stock Solution (in DMSO) | -20°C | Stable for up to 1 month[4][6] | |
| -80°C | Stable for up to 1 year[6] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound solid powder (Molecular Weight: 345.34 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.45 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the powder. For 3.45 mg, add 1 mL of DMSO.
-
Vortex the solution gently until the solid is completely dissolved. If necessary, warm the tube briefly at 37°C or use an ultrasonic bath to aid dissolution.[8]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[6]
-
Visualizations
Caption: Workflow for proper handling and storage of this compound.
References
Avoiding experimental artifacts with BMS-265246
Welcome to the technical support center for BMS-265246. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2).[1][2] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of their substrates, leading to cell cycle arrest and inhibition of cell proliferation.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound has limited aqueous solubility.[1] It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO) at a concentration of 10 mM or higher. For long-term storage, the solid compound should be stored at -20°C, where it is stable for at least four years.[3] Stock solutions in DMSO can be stored at -20°C for up to one month, but it is advisable to aliquot them to avoid repeated freeze-thaw cycles.[3]
Q3: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?
A3: Precipitation in aqueous media is a common issue due to the compound's low water solubility. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity and to maintain compound solubility.[4]
-
Pre-warming the Medium: Warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Serial Dilution: Instead of adding a small volume of a highly concentrated stock directly to a large volume of medium, perform serial dilutions in pre-warmed medium to ensure a gradual decrease in solvent concentration.
-
Regular Media Changes: For longer experiments, consider replacing the medium with freshly prepared this compound solution every 24 hours to prevent potential degradation or precipitation over time.
Q4: My cell viability assay (e.g., MTT, WST-1) is showing a weaker than expected effect of this compound. What could be the reason?
A4: This can be an artifact of the assay choice. This compound often induces cell cycle arrest without immediately causing cell death. In a state of cell cycle arrest, cells may still be metabolically active, and some may even increase in size. Assays that measure metabolic activity, like MTT, may therefore underestimate the anti-proliferative effect of the compound.
-
Alternative Assays: Consider using assays that directly measure cell number, such as direct cell counting, or assays that quantify DNA content.
-
Time-Course Experiment: The optimal incubation time to observe a significant effect may vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint.
Q5: What is the expected cell cycle effect of this compound? I am seeing conflicting results (G1 vs. G2 arrest).
A5: The cell cycle arrest induced by this compound can be cell-line dependent. While it is known to cause G2 phase arrest in HCT116 cells, other cell lines, particularly those with different genetic backgrounds, may arrest in the G1 phase.[3][5] The specific phase of arrest can be influenced by the relative expression and activity of CDK1 and CDK2, as well as the status of cell cycle checkpoint proteins like p53 and p21. It is recommended to characterize the cell cycle profile of your specific cell line in response to this compound treatment.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or non-reproducible results | 1. Compound instability in media: this compound may not be stable in aqueous solution for extended periods. 2. Precipitation of the compound: Poor solubility leading to inaccurate final concentrations. 3. Cell passage number and confluency: High passage numbers or inconsistent cell density can alter experimental outcomes. | 1. Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. For long-term experiments, replenish the media with fresh compound every 24 hours. 2. Refer to the solubility troubleshooting tips in the FAQ section. Visually inspect for precipitation before adding to cells. 3. Use cells with a consistent and low passage number. Ensure uniform cell seeding density across all wells. |
| Unexpected off-target effects | 1. High concentration of this compound: At higher concentrations, the selectivity of the inhibitor may decrease. 2. Inhibition of other kinases: While selective, this compound may inhibit other kinases at higher concentrations. | 1. Perform a dose-response experiment to determine the lowest effective concentration for your desired phenotype. 2. Refer to the kinase selectivity data. If you suspect an off-target effect, consider using a structurally different CDK1/2 inhibitor as a control. |
| Artifacts in cell cycle analysis (flow cytometry) | 1. Cell clumping: Doublets or aggregates can be misinterpreted as cells in the G2/M phase. 2. Improper fixation: Can lead to poor quality histograms. 3. RNA staining: Propidium iodide can also bind to RNA, leading to inaccurate DNA content measurement. | 1. Ensure a single-cell suspension before fixation. Use a doublet discrimination gate during flow cytometry analysis. 2. Use ice-cold 70% ethanol for fixation and add it dropwise to the cell pellet while vortexing gently. 3. Treat cells with RNase A during the staining protocol to remove RNA. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| CDK1/Cyclin B | Cell-free assay | 6 |
| CDK2/Cyclin E | Cell-free assay | 9 |
| CDK4/Cyclin D | Cell-free assay | 230 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | Value (µM) |
| A2780 (ovarian cancer) | Cytotoxicity | IC50 | 0.76 |
| HCT-116 (colon cancer) | Cell Proliferation | EC50 | 0.29 - 0.49 |
| Hep-3B (liver cancer) | Cell Proliferation (CCK-8) | IC50 | 2.84 |
| Hep-G2 (liver cancer) | Cell Proliferation (CCK-8) | IC50 | 1.73 |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using CCK-8
This protocol is adapted for determining the IC50 of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot Analysis of CDK Substrates
This protocol is for assessing the inhibition of CDK1/2 activity by this compound through the phosphorylation status of downstream substrates.
Materials:
-
This compound
-
DMSO
-
6-well cell culture plates
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Visualizations
Caption: Inhibition of G1/S transition by this compound via CDK2.
References
Cell line-specific responses to BMS-265246
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the CDK1/2 inhibitor, BMS-265246.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2).[1][2][3] It binds to the ATP-binding site of these kinases, preventing the phosphorylation of their downstream substrates.[3] This inhibition of CDK1 and CDK2 activity leads to cell cycle arrest, primarily at the G2 phase, and can induce apoptosis in a cell line-specific manner.[4]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C. A stock solution, typically dissolved in DMSO, can also be stored at -20°C. For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1][3]
Q3: In which cell lines has this compound shown activity?
This compound has demonstrated activity in a variety of cell lines, including:
-
Breast cancer: MCF7[2]
-
Lung cancer: Calu-3[1]
-
Cervical cancer: HeLa[5]
-
Hepatocellular carcinoma: HepG2[5]
-
Vero cells (African green monkey kidney)[5]
It is important to note that the sensitivity to this compound can vary significantly between different cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Higher than expected IC50/EC50 value or lack of cellular response.
-
Possible Cause 1: Cell line-specific resistance.
-
Retinoblastoma (Rb) protein status: The anti-proliferative effect of CDK inhibitors that regulate the G1/S transition is often dependent on the presence of a functional Rb protein.[6][7] Cells with a loss-of-function mutation in the RB1 gene may be intrinsically resistant to CDK inhibitors that act upstream of Rb phosphorylation.
-
Cyclin E1 overexpression: High levels of Cyclin E1 can lead to resistance to certain CDK inhibitors by providing a mechanism to bypass the G1/S checkpoint.[8][9][10]
-
CDK1/CDK2 expression levels: The expression levels of the target kinases, CDK1 and CDK2, can vary between cell lines and may influence sensitivity.[11][12][13]
-
Action: Verify the Rb status and check the expression levels of Cyclin E1, CDK1, and CDK2 in your cell line of interest through literature search or western blotting.
-
-
Possible Cause 2: Suboptimal experimental conditions.
-
Drug concentration and incubation time: Ensure that a sufficient concentration range and incubation time have been tested. A time-course experiment is recommended to determine the optimal duration of treatment.
-
Cell density: High cell density can sometimes reduce the apparent potency of a compound. Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.
-
Action: Perform a dose-response and time-course experiment to identify the optimal conditions for your specific cell line.
-
-
Possible Cause 3: Compound instability.
-
Improper storage: Ensure the compound and its solutions are stored correctly to prevent degradation.
-
Precipitation in media: At high concentrations, this compound may precipitate in cell culture media. Visually inspect your treatment media for any signs of precipitation.
-
Action: Prepare fresh dilutions of the compound for each experiment from a properly stored stock solution. If precipitation is observed, consider using a lower top concentration or a different solvent system if compatible with your cells.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Variation in cell handling.
-
Inconsistent cell numbers: Ensure accurate and consistent cell seeding across all wells and plates.
-
Passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Action: Standardize your cell culture and plating procedures. Regularly check the passage number of your cell stocks.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration.
-
Action: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.
-
Issue 3: Unexpected cell cycle arrest profile.
-
Expected outcome: this compound, as a CDK1/2 inhibitor, is expected to cause a G2/M phase arrest.[4]
-
Possible Cause: Cell line-specific differences in checkpoint control.
-
The specific cell cycle phase at which a cell line arrests in response to a CDK inhibitor can be influenced by the status of other cell cycle checkpoint proteins.
-
Action: Carefully analyze your cell cycle data. If you observe a G1 arrest or no clear arrest, consider the possibility of a non-canonical response in your specific cell line. Western blot analysis of key cell cycle proteins can provide further insights.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Conditions |
| CDK1/Cyclin B | 6 | Cell-free kinase assay |
| CDK2/Cyclin E | 9 | Cell-free kinase assay |
| CDK4/Cyclin D | 230 | Cell-free kinase assay |
Data sourced from MedChemExpress and Selleck Chemicals.[1][2][3]
Table 2: Cellular Activity of this compound in Various Cell Lines
| Cell Line | Cell Type | Endpoint | Value (µM) |
| A2780 | Ovarian Cancer | IC50 (Cytotoxicity) | 0.76 |
| HCT-116 | Colon Cancer | EC50 (Proliferation) | 0.29 - 0.49 |
| Vero | Monkey Kidney | IC50 (Antiviral) | 0.95 |
| CC50 (Cytotoxicity) | >500 | ||
| HepG2 | Hepatocellular Carcinoma | IC50 (Antiviral) | 1.03 |
| CC50 (Cytotoxicity) | >500 | ||
| HeLa | Cervical Cancer | IC50 (Antiviral) | 0.18 |
| CC50 (Cytotoxicity) | 189.4 |
Data compiled from various sources.[1][2][3][4][14] Note: The antiviral IC50 values reflect the concentration required to inhibit Herpes Simplex Virus-1 (HSV-1) replication.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT or equivalent)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay: Add the viability reagent (e.g., MTT, XTT) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value using a suitable software.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Cell Harvest: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Western Blot Analysis of CDK Pathway Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Rb, total Rb, CDK1, CDK2, Cyclin B1, Cyclin E1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound, a Cyclin-Dependent Kinase Inhibitor, Inhibits the Infection of Herpes Simplex Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The vulnerability of RB loss in breast cancer: Targeting a void in cell cycle control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes [insight.jci.org]
- 8. Cyclin E1 overexpression sensitizes ovarian cancer cells to WEE1 and PLK1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agendia.com [agendia.com]
- 10. research.rug.nl [research.rug.nl]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. wcrj.net [wcrj.net]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Battle of Cyclin-Dependent Kinase Inhibitors: BMS-265246 vs. Flavopiridol in Oncology Research
In the landscape of cancer therapeutics, the inhibition of cyclin-dependent kinases (CDKs) remains a pivotal strategy to halt the uncontrolled proliferation of cancer cells. Among the numerous CDK inhibitors developed, BMS-265246 and flavopiridol have emerged as significant research compounds. This guide provides a detailed, objective comparison of these two molecules, focusing on their performance in cancer cells, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their drug development endeavors.
At a Glance: Key Differences and Mechanisms of Action
This compound is a potent and highly selective inhibitor of CDK1 and CDK2.[1][2][3][4] Its mechanism of action revolves around binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of key substrates required for cell cycle progression, particularly at the G2/M phase transition.[2][3]
Flavopiridol, also known as alvocidib, is a broader spectrum CDK inhibitor, targeting CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[5][6][7][8] Its multifaceted inhibitory profile allows it to induce cell cycle arrest at both the G1/S and G2/M checkpoints.[8][9] Notably, its potent inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription of short-lived anti-apoptotic proteins, contributing significantly to its cytotoxic effects.[7][10][11]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of this compound and flavopiridol against various cyclin-dependent kinases and cancer cell lines.
Table 1: Comparative Inhibitory Activity (IC50) against Cyclin-Dependent Kinases
| Kinase Target | This compound (nM) | Flavopiridol (nM) |
| CDK1/cyclin B | 6[1][2][3] | ~40[8] |
| CDK2/cyclin E | 9[1][2][3] | ~40[8] |
| CDK4/cyclin D | 230[2] | ~40[8] |
| CDK6 | - | ~40 |
| CDK7 | Low µM range | - |
| CDK9 | Low µM range | 2.5 - 3[12] |
Note: IC50 values are compiled from various sources and may not be directly comparable due to different experimental conditions.
Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | Flavopiridol (nM) |
| A2780 | Ovarian Cancer | 0.76[1][3] | - |
| HCT-116 | Colon Cancer | 0.29 - 0.49[2] | - |
| CAL62 | Anaplastic Thyroid Cancer | - | 100[11] |
| KMH2 | Anaplastic Thyroid Cancer | - | 130[11] |
| BHT-101 | Anaplastic Thyroid Cancer | - | 120[11] |
Note: IC50 values are compiled from various sources and may not be directly comparable due to different experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
CDK Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against specific CDKs.
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin E)
-
Histone H1 (as substrate)
-
[γ-³³P]ATP
-
Kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds (this compound or flavopiridol) dissolved in DMSO
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Filter mats
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the respective CDK/cyclin complex and Histone H1 in the kinase buffer.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA.
-
Transfer the reaction mixture to a filter mat to capture the radiolabeled, phosphorylated Histone H1.
-
Wash the filter mat extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter mat using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the compounds on cancer cells.[13][14]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound or flavopiridol) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) and incubate for a specific duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with the CDK inhibitors.[15][16][17][18]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
Test compounds (this compound or flavopiridol) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds or DMSO for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.[15]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.[15]
-
Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
The data is used to generate a histogram, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and flavopiridol, as well as a typical experimental workflow for their comparison.
Caption: this compound signaling pathway leading to G2/M cell cycle arrest.
Caption: Flavopiridol's dual mechanism of inducing cell cycle arrest and apoptosis.
Caption: A streamlined workflow for the comparative analysis of CDK inhibitors.
Conclusion
Both this compound and flavopiridol are potent inhibitors of cyclin-dependent kinases with significant anti-cancer properties. This compound offers high selectivity for CDK1 and CDK2, making it a valuable tool for studying the specific roles of these kinases in cell cycle regulation. In contrast, flavopiridol's broader inhibition profile, particularly its targeting of the transcriptional regulator CDK9, provides a multi-pronged attack on cancer cell proliferation and survival. The choice between these two inhibitors will ultimately depend on the specific research question and the desired therapeutic strategy. This guide provides a foundational comparison to aid researchers in making an informed decision for their preclinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Mechanisms of action of flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavopiridol (L86 8275; NSC 649890), a new kinase inhibitor for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical and clinical development of the cyclin-dependent kinase inhibitor flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. journals.plos.org [journals.plos.org]
- 12. Identification of Flavopiridol Analogues that Selectively Inhibit Positive Transcription Elongation Factor (P-TEFb) and Block HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Counting & Health Analysis [sigmaaldrich.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
A Comparative Guide to CDK Inhibitors: BMS-265246 vs. Roscovitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent cyclin-dependent kinase (CDK) inhibitors: BMS-265246 and roscovitine. By objectively presenting their performance, supported by experimental data and methodologies, this document aims to assist researchers in making informed decisions for their specific applications.
Introduction to CDK Inhibitors
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. CDK inhibitors are small molecules designed to block the activity of these kinases, thereby inducing cell cycle arrest and apoptosis in cancer cells. This guide focuses on comparing this compound, a potent and selective CDK1/2 inhibitor, with roscovitine, a broader-spectrum CDK inhibitor.
Overview of this compound and Roscovitine
This compound is a highly potent and selective inhibitor of CDK1 and CDK2.[1][2][3][4] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases.[1] Its selectivity for CDK1/2 over other CDKs, such as CDK4, is a key characteristic.[1]
Roscovitine (also known as seliciclib or CYC202) is a purine analog that also functions as an ATP-competitive inhibitor of several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[5][6][7] Its ability to inhibit a broader range of CDKs gives it a different pharmacological profile compared to more selective inhibitors like this compound. Roscovitine is known to induce apoptosis and cell cycle arrest in various cancer cell lines.[6][8]
Quantitative Data Comparison
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and roscovitine against a panel of cyclin-dependent kinases. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Target Kinase | This compound IC50 (nM) | Roscovitine IC50 (nM) |
| CDK1/cyclin B | 6 - 71[1][2][4] | 650[9] |
| CDK2/cyclin E | 9 - 14[1][2][4] | 700[9] |
| CDK4/cyclin D | 230[1] | >100,000[7] |
| CDK5/p25 | Sub-micromolar[2][4] | 160 - 200[9] |
| CDK7/cyclin H | Low micromolar[2][4] | 800 |
| CDK9/cyclin T | Low micromolar[2][4] | Sub-micromolar |
Mechanism of Action: CDK Inhibition and Cell Cycle Control
Both this compound and roscovitine exert their primary effect by inhibiting CDKs that are critical for cell cycle progression. The diagram below illustrates the central role of CDK1 and CDK2 in regulating the G1/S and G2/M transitions of the cell cycle. By blocking the activity of these kinases, both inhibitors can induce cell cycle arrest.
Cellular Effects
This compound:
-
Cell Cycle Arrest: Treatment with this compound leads to cell cycle arrest, primarily in the G2 phase.[1]
-
Apoptosis: This inhibitor has been shown to induce apoptosis in various cancer cell lines.
-
Anti-proliferative Activity: this compound effectively inhibits the proliferation of cancer cells, such as HCT-116 colon cancer cells.[2][4]
Roscovitine:
-
Cell Cycle Arrest: Roscovitine can induce cell cycle arrest at both the G1 and G2/M phases, depending on the cell type and concentration used.[6]
-
Apoptosis: It is a well-documented inducer of apoptosis in a wide range of cancer cells.[6][8]
-
Broad Anti-cancer Activity: Roscovitine has demonstrated anti-proliferative effects against numerous cancer cell lines.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate CDK inhibitors.
In Vitro Kinase Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific CDK/cyclin complex.
Objective: To determine the IC50 value of a CDK inhibitor.
Materials:
-
Recombinant CDK/cyclin enzyme (e.g., CDK1/cyclin B, CDK2/cyclin E)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
Substrate (e.g., Histone H1, specific peptide substrate)
-
ATP (radiolabeled [γ-33P]ATP or for non-radioactive methods, unlabeled ATP)
-
Test compounds (this compound, roscovitine) dissolved in DMSO
-
96-well plates
-
Plate reader (scintillation counter for radioactive assays, luminometer for ADP-Glo type assays)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a stop buffer).
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays like ADP-Glo, the amount of ADP produced is measured via a coupled luciferase/luciferin reaction.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of a CDK inhibitor.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
Test compounds (this compound, roscovitine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Objective: To assess the effect of CDK inhibitors on cell cycle progression.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compounds (this compound, roscovitine)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold 70% ethanol)
-
Staining solution (e.g., PBS containing propidium iodide and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compounds or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the propidium iodide, which is proportional to the DNA content.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow for CDK Inhibitor Evaluation
The following diagram outlines a typical workflow for the initial characterization and comparison of CDK inhibitors.
Conclusion
Both this compound and roscovitine are valuable tools for studying the role of CDKs in cellular processes and as potential anti-cancer agents. This compound offers high potency and selectivity for CDK1 and CDK2, making it a suitable probe for investigating the specific functions of these kinases. In contrast, roscovitine's broader inhibition profile across multiple CDKs may be advantageous in certain therapeutic contexts where targeting multiple nodes of the cell cycle and transcriptional machinery is desired. The choice between these inhibitors will ultimately depend on the specific research question or therapeutic strategy. The data and protocols provided in this guide are intended to facilitate this decision-making process for researchers in the field.
References
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS 265246 | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 5. agscientific.com [agscientific.com]
- 6. Selective antitumor activity of roscovitine in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 8. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of Roscovitine-Treated Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Kinase Selectivity of BMS-265246
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of BMS-265246, a potent inhibitor of cyclin-dependent kinases (CDKs), with other notable CDK inhibitors. The information is presented to facilitate informed decisions in research and drug development. All quantitative data is summarized in clear, comparative tables, and detailed experimental methodologies for key assays are provided.
Kinase Inhibitor Selectivity Profile Comparison
This compound is a potent inhibitor of CDK1 and CDK2.[1][2] Its selectivity has been evaluated against a panel of kinases, demonstrating a preference for CDK1/cyclin B and CDK2/cyclin E. The following table summarizes the in vitro kinase inhibitory activity (IC50) of this compound and compares it with other well-known CDK inhibitors: Roscovitine, Purvalanol A, and NU6102.
| Kinase Target | This compound IC50 (nM) | Roscovitine IC50 (nM) | Purvalanol A IC50 (nM) | NU6102 IC50 (nM) |
| CDK1/cyclin B | 6 - 71[1] | 160 - 650[3][4] | 4[5][6] | 9.5[7][8] |
| CDK2/cyclin A | 9[1][2] | 700[9] | 70[5][6] | 5.4[7][8] |
| CDK2/cyclin E | 9[2] | 700[9] | 35[5][6] | - |
| CDK4/cyclin D1 | 230[2] | >100,000[9] | 850[5][6] | 1600[7][8] |
| CDK5/p25 | Sub-micromolar | 160 - 280[3] | 75[5] | - |
| CDK7/cyclin H | Low micromolar | 800[3] | - | - |
| CDK9/cyclin T | Low micromolar | Sub-micromolar[3] | - | - |
Note: IC50 values can vary between different studies and assay conditions.
Experimental Protocols
The determination of kinase inhibitor potency is crucial for its characterization. A widely used method is the radiometric kinase assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Radiometric Kinase Assay (General Protocol)
This protocol outlines the general steps for determining the IC50 of a kinase inhibitor using a radiometric assay with a peptide or protein substrate (e.g., Histone H1 for CDKs).
Materials:
-
Purified active kinase (e.g., CDK1/cyclin B)
-
Kinase substrate (e.g., Histone H1)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radiolabeled ATP
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and a phosphatase inhibitor)
-
Kinase inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the kinase inhibitor to the reaction mixture. Include a control with no inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the free ATP will not.
-
Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove any unbound radiolabeled ATP.
-
Quantification: Place the washed paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces kinase activity by 50%).
Visualizations
The following diagrams illustrate the logical workflow for comparing kinase inhibitor selectivity and a typical experimental workflow for a kinase inhibition assay.
Caption: Workflow for comparing kinase inhibitor selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Roscovitine | Cyclin-Dependent Protein Kinases | Tocris Bioscience [tocris.com]
- 4. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. | Semantic Scholar [semanticscholar.org]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
A Comparative Guide to the Validation of BMS-265246 as a CDK1 and CDK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-265246 with other prominent cyclin-dependent kinase (CDK) inhibitors, focusing on its efficacy and selectivity for CDK1 and CDK2. The information presented is supported by experimental data and detailed protocols to assist researchers in their drug discovery and development efforts.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of CDK1 and CDK2, key regulators of the cell cycle. Dysregulation of CDK1 and CDK2 activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Validating the inhibitory activity of compounds like this compound is a critical step in the development of novel anti-cancer agents.
Comparative Inhibitory Activity
The inhibitory potency of this compound against CDK1 and CDK2 is compared with a panel of both non-selective and selective CDK inhibitors. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate greater potency.
| Inhibitor | CDK1 IC50 (nM) | CDK2 IC50 (nM) | Notes |
| This compound | 6 [1][2] | 9 [1][2] | Potent and selective for CDK1/2 |
| Flavopiridol | 30 - 40[1][3] | 40 - 170[1][3] | Pan-CDK inhibitor |
| Roscovitine | 200 - 650[2][4] | 700[4] | Pan-CDK inhibitor |
| Dinaciclib | 3[5][6][7][8] | 1[5][6][7][8] | Potent pan-CDK inhibitor |
| Palbociclib | >10,000[9] | >10,000[9] | Selective CDK4/6 inhibitor |
| Ribociclib | >10,000[9] | >10,000[9] | Selective CDK4/6 inhibitor |
| Abemaciclib | 1627[9] | 504[9] | Primarily a CDK4/6 inhibitor with some off-target activity |
As the data indicates, this compound exhibits high potency against both CDK1 and CDK2, with IC50 values in the low nanomolar range. This positions it as a highly effective inhibitor of these key cell cycle regulators. In comparison, pan-CDK inhibitors like Flavopiridol, Roscovitine, and Dinaciclib also show activity against CDK1 and CDK2, but often with broader kinase inhibition profiles. Conversely, selective CDK4/6 inhibitors such as Palbociclib and Ribociclib demonstrate minimal to no activity against CDK1 and CDK2, highlighting the specificity of this compound for its intended targets.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's mechanism of action, it is essential to visualize the CDK1/CDK2 signaling pathway and the experimental workflow used to validate its inhibition.
Caption: Simplified CDK1/CDK2 signaling pathway in cell cycle progression.
The diagram above illustrates the central role of CDK1 and CDK2 in driving the cell cycle through the G1, S, and G2/M phases. This compound exerts its effect by directly inhibiting the kinase activity of CDK1 and CDK2 complexes, thereby arresting the cell cycle.
Caption: General workflow for an in vitro kinase assay to determine IC50 values.
The workflow diagram outlines the key steps in a typical in vitro kinase assay used to quantify the inhibitory activity of compounds like this compound. This experimental approach allows for a direct measurement of the inhibitor's effect on the kinase's ability to phosphorylate its substrate.
Experimental Protocols
A detailed protocol for an in vitro kinase assay to determine the IC50 of this compound against CDK1 and CDK2 is provided below. This protocol can be adapted for the evaluation of other CDK inhibitors.
In Vitro CDK1/Cyclin B and CDK2/Cyclin A Kinase Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound on the kinase activity of human CDK1/Cyclin B and CDK2/Cyclin A.
Materials:
-
Enzymes: Recombinant human GST-CDK1/Cyclin B and GST-CDK2/Cyclin A complexes.
-
Substrate: Histone H1.
-
Inhibitor: this compound (and other test compounds), dissolved in DMSO.
-
ATP: Adenosine triphosphate, including a radiolabeled version ([γ-33P]ATP).
-
Kinase Reaction Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM DTT, 5 mM EGTA.
-
Stop Solution: 75 mM phosphoric acid or 10% trichloroacetic acid (TCA).
-
Wash Buffer: 150 mM phosphoric acid.
-
96-well filter plates (e.g., phosphocellulose or glass fiber).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in DMSO. Further dilute these in 1X kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a master mix containing 1X kinase reaction buffer, ATP (with a spike of [γ-33P]ATP), and Histone H1 substrate.
-
-
Kinase Reaction:
-
To each well of a 96-well plate, add the diluted inhibitor solutions. Include wells for a "no inhibitor" positive control and a "no enzyme" negative control.
-
Add the recombinant CDK1/Cyclin B or CDK2/Cyclin A enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding the master mix to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Measuring Phosphorylation:
-
Terminate the reaction by adding the stop solution to each well.
-
Transfer the reaction mixtures to the filter plate.
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate completely.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Subtract the average CPM from the negative control wells from all other CPM values.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a highly potent and selective inhibitor of CDK1 and CDK2. The experimental data and protocols provided in this guide serve as a valuable resource for the scientific community engaged in cell cycle research and the development of targeted cancer therapies. The comparative analysis demonstrates the superior potency and selectivity of this compound for CDK1/2 over other classes of CDK inhibitors, underscoring its potential as a valuable chemical probe and a lead compound for further drug development.
References
- 1. Flavopiridol | CDK | HIV Protease | Apoptosis | Autophagy | TargetMol [targetmol.com]
- 2. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dinaciclib Induces Anaphase Catastrophe in Lung Cancer Cells via Inhibition of Cyclin Dependent Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validating BMS-265246 Effects with siRNA-Mediated Knockdown of CDK1/2
For researchers in drug development and cell biology, establishing the on-target effects of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a framework for cross-validating the biological effects of BMS-265246, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), with the phenotypic outcomes of silencing these kinases using small interfering RNA (siRNA).
This compound is a selective inhibitor of CDK1 and CDK2, with IC50 values of 6 nM and 9 nM, respectively.[1][2] It functions by binding to the ATP pocket of these kinases, thereby preventing the phosphorylation of their downstream substrates.[3] This inhibition of CDK1 and CDK2 activity leads to cell cycle arrest, primarily in the G2 phase, and can induce apoptosis in cancer cell lines.
To ensure that the observed cellular effects of this compound are indeed a result of its interaction with CDK1 and CDK2, a comparison with the effects of specifically silencing the CDK1 and CDK2 genes using siRNA is the gold standard. This approach helps to distinguish on-target effects from potential off-target activities of the small molecule inhibitor.
Comparative Efficacy of this compound and CDK1/2 siRNA
The following table summarizes the expected comparative effects of treating a cancer cell line (e.g., HeLa or A549) with this compound versus transfection with siRNAs targeting CDK1 and CDK2. The quantitative data presented are representative values collated from various studies and should be empirically determined for the specific cell line and experimental conditions used.
| Parameter | This compound Treatment | CDK1/2 siRNA Knockdown | Negative Control (e.g., vehicle, non-targeting siRNA) |
| Target Protein Levels | |||
| CDK1 Protein | No significant change | >70% reduction | No significant change |
| CDK2 Protein | No significant change | >70% reduction | No significant change |
| Cell Viability | |||
| IC50 (72h) | ~0.5 µM | Not Applicable | Not Applicable |
| % Viable Cells (at IC50) | ~50% | Significant reduction | ~100% |
| Cell Cycle Progression | |||
| % Cells in G2/M Phase | Significant increase | Significant increase | Baseline levels |
| % Cells in G1 Phase | Decrease | Decrease | Baseline levels |
| % Cells in S Phase | Decrease | Decrease | Baseline levels |
| Apoptosis | |||
| % Apoptotic Cells | Significant increase | Significant increase | Baseline levels |
| Phosphorylation of Downstream Targets | |||
| p-Rb (Ser780) | Significant decrease | Significant decrease | Baseline levels |
| p-Histone H1 (a CDK1 substrate) | Significant decrease | Significant decrease | Baseline levels |
Experimental Protocols
Below are detailed methodologies for the key experiments required to perform a cross-validation of this compound with CDK1/2 siRNA.
Cell Culture and Treatment
-
Cell Line: A suitable cancer cell line (e.g., HeLa, A549, MCF-7) should be maintained in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
This compound Treatment: A stock solution of this compound in DMSO should be prepared. For experiments, cells are seeded and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
siRNA Transfection: Cells are seeded to achieve 30-50% confluency at the time of transfection. A validated siRNA sequence targeting CDK1, a validated siRNA sequence targeting CDK2, and a non-targeting control siRNA are transfected into the cells using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
Western Blotting for Protein Expression
-
Cell Lysis: Following treatment or transfection (typically 48-72 hours), cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against CDK1, CDK2, p-Rb (Ser780), p-Histone H1, and a loading control (e.g., GAPDH or β-actin). After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT or CellTiter-Glo)
-
Seeding: Cells are seeded in 96-well plates and treated with this compound or transfected with siRNAs as described above.
-
Assay: After the desired incubation period (e.g., 72 hours), cell viability is assessed using an MTT or CellTiter-Glo assay according to the manufacturer's instructions. Absorbance or luminescence is measured using a plate reader.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: After treatment or transfection, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using appropriate cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
-
Staining: Following treatment or transfection, cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing the Cross-Validation Logic
The following diagrams illustrate the signaling pathway targeted by this compound and the experimental workflow for its cross-validation with siRNA.
Caption: CDK1/2 signaling pathway and points of inhibition by this compound and siRNA.
Caption: Experimental workflow for cross-validating this compound with CDK1/2 siRNA.
References
BMS-265246: A Comparative Analysis of a Potent CDK1/2 Inhibitor
In the landscape of cancer therapeutics and cell cycle research, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of molecules. This guide provides a detailed comparison of BMS-265246 with other notable CDK1/2 inhibitors, namely Dinaciclib and Flavopiridol, focusing on their efficacy, supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis to inform research and development decisions.
Comparative Efficacy of CDK1/2 Inhibitors
This compound is a potent and selective inhibitor of both CDK1 and CDK2.[1] Its efficacy, as determined by the half-maximal inhibitory concentration (IC50), is in the low nanomolar range, highlighting its potential as a therapeutic agent. To provide a clear comparison, the following table summarizes the IC50 values of this compound, Dinaciclib, and Flavopiridol against various CDKs.
| Inhibitor | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | CDK5 IC50 (nM) | CDK9 IC50 (nM) | Other Targets |
| This compound | 6[1] | 9[1] | 230[2] | Sub-micromolar[3] | Low micromolar[3] | CDK7[3] |
| Dinaciclib | 3[4] | 1[4] | 100[5] | 1[4] | 4[4] | CDK12[6] |
| Flavopiridol | 30[7] | 170[7] | 100[7] | <0.85 µM | 6-25 | CDK6, CDK7[8] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
As the data indicates, this compound demonstrates high potency and selectivity for CDK1 and CDK2.[1] Dinaciclib also exhibits potent inhibition of CDK1 and CDK2, in addition to strong activity against CDK5 and CDK9.[4] Flavopiridol, a broader spectrum inhibitor, shows activity against a range of CDKs, though with generally higher IC50 values for CDK1 and CDK2 compared to this compound and Dinaciclib.[7]
Experimental Methodologies
The determination of inhibitor efficacy relies on robust experimental protocols. A standard method for assessing IC50 values is the kinase assay.
Kinase Assay Protocol (General)
-
Enzyme and Substrate Preparation : Recombinant human CDK/cyclin complexes (e.g., CDK1/Cyclin B, CDK2/Cyclin E) are purified. A suitable substrate, such as histone H1 or a synthetic peptide, is prepared in a kinase reaction buffer.
-
Inhibitor Preparation : The CDK inhibitor (e.g., this compound) is dissolved in a solvent like DMSO to create a stock solution, which is then serially diluted to the desired concentrations.
-
Kinase Reaction : The CDK/cyclin complex, substrate, and inhibitor are combined in a reaction mixture. The reaction is initiated by the addition of ATP, often radiolabeled (e.g., [γ-³³P]ATP).
-
Incubation : The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C for 45 minutes).
-
Termination and Detection : The reaction is stopped, often by adding a solution like trichloroacetic acid (TCA) to precipitate the phosphorylated substrate. The amount of incorporated radiolabel is then quantified using a scintillation counter or other appropriate detection method.
-
Data Analysis : The kinase activity at each inhibitor concentration is measured, and the data is used to generate a dose-response curve. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from this curve using non-linear regression analysis.
Signaling Pathway and Experimental Workflow
Understanding the mechanism of action of CDK1/2 inhibitors requires knowledge of the cell cycle signaling pathway they target.
Caption: Simplified CDK signaling pathway in the cell cycle.
The diagram above illustrates the central role of CDK1 and CDK2 in regulating the cell cycle. CDK1, in complex with Cyclin B, is a key driver of the G2/M transition, while CDK2, complexed with Cyclin E and Cyclin A, is crucial for the initiation and progression of the S phase.[9] this compound exerts its effect by directly inhibiting the kinase activity of both CDK1 and CDK2, thereby arresting the cell cycle.
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a CDK inhibitor.
Caption: General experimental workflow for IC50 determination.
This workflow provides a systematic approach to quantifying the inhibitory potential of compounds like this compound.
Conclusion
This compound is a highly potent and selective inhibitor of CDK1 and CDK2. Its low nanomolar IC50 values position it as a significant tool for research into cell cycle regulation and as a potential candidate for further therapeutic development. When compared to other CDK1/2 inhibitors such as Dinaciclib and Flavopiridol, this compound offers a distinct profile of high potency and selectivity, which can be advantageous in minimizing off-target effects. The experimental data and methodologies outlined in this guide provide a foundation for the objective evaluation of its performance against alternative compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BMS 265246 | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Confirming BMS-265246 Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a drug candidate engages its intended target within a cellular context is a critical step in the discovery and development pipeline. This guide provides a detailed comparison of the Cellular Thermal Shift Assay (CETSA) and other prominent methods for validating the target engagement of BMS-265246, a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).
This compound exerts its therapeutic effect by binding to the ATP pocket of CDK1 and CDK2, thereby inhibiting their kinase activity and arresting the cell cycle. Validating this interaction in a physiologically relevant setting is paramount. This guide will delve into the experimental protocols and data interpretation for CETSA, alongside alternative techniques such as Drug Affinity Responsive Target Stability (DARTS) and Stability of Proteins from Rates of Oxidation (SPROX).
The CDK1/CDK2 Signaling Pathway
This compound targets key regulators of the cell cycle, CDK1 and CDK2. These kinases, in complex with their respective cyclin partners, phosphorylate a multitude of downstream substrates to drive cellular proliferation. The following diagram illustrates a simplified signaling pathway involving CDK1 and CDK2, highlighting the point of inhibition by this compound.
Caption: Simplified CDK1/CDK2 signaling pathway and the inhibitory action of this compound.
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. Binding of this compound to CDK1 and CDK2 is expected to increase their stability when subjected to heat, thus preventing their denaturation and aggregation.
CETSA Experimental Workflow
The general workflow for a CETSA experiment is depicted below.
Caption: A typical experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed CETSA Protocol for CDK1/2 Engagement
This protocol is adapted for assessing the engagement of this compound with its targets, CDK1 and CDK2.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., Jurkat or OVCAR-3) to approximately 80% confluency.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Separation:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the levels of soluble CDK1 and CDK2 at each temperature point by Western blotting using specific antibodies. An antibody against a non-target protein (e.g., actin) should be used as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Normalize the intensity of the target protein to the loading control.
-
Plot the normalized soluble protein fraction as a function of temperature to generate melting curves for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Quantitative Data Presentation
While specific CETSA data for this compound is not publicly available, the following table presents representative data for a different selective CDK2 inhibitor ("Compound 5") to illustrate the expected outcome.[1] This data demonstrates the stabilization of CDK2 upon compound binding.
| Temperature (°C) | Relative Soluble CDK2 (DMSO) | Relative Soluble CDK2 (Compound 5) |
| 40 | 1.00 | 1.00 |
| 45 | 0.95 | 1.00 |
| 50 | 0.80 | 0.98 |
| 55 | 0.55 | 0.90 |
| 60 | 0.20 | 0.75 |
| 65 | 0.05 | 0.40 |
| 70 | 0.00 | 0.10 |
Note: The data presented is illustrative and based on a similar CDK2 inhibitor.[1] A clear rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization of CDK2.
Comparison with Alternative Target Engagement Methods
While CETSA is a powerful tool, other methods can also be employed to confirm target engagement. The choice of assay depends on the specific research question, available resources, and the nature of the target protein.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Stability of Proteins from Rates of Oxidation (SPROX) |
| Principle | Ligand-induced thermal stabilization of the target protein. | Ligand-induced protection of the target protein from proteolysis. | Ligand-induced changes in the rate of methionine oxidation. |
| Cellular Context | Can be performed in intact cells, cell lysates, and tissues. | Typically performed in cell lysates. | Typically performed in cell lysates. |
| Labeling Requirement | Label-free. | Label-free. | Label-free. |
| Detection Method | Western blot, ELISA, Mass Spectrometry. | Western blot, Mass Spectrometry. | Mass Spectrometry. |
| Quantitative Nature | Can be quantitative (Isothermal Dose-Response CETSA). | Semi-quantitative. | Quantitative. |
| Throughput | Low to high, depending on the detection method. | Low to medium. | Medium to high. |
| Advantages | Physiologically relevant (intact cells), versatile detection methods. | Does not rely on thermal stability, can identify binding sites. | Provides information on protein conformational changes. |
| Limitations | Not all ligand binding events cause a thermal shift, requires specific antibodies for Western blot. | Requires careful optimization of protease digestion, may not work for all proteins. | Requires methionine residues in the protein, relies on mass spectrometry. |
Experimental Protocols for Alternative Assays
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Lysate Preparation: Prepare a native cell lysate from the cell line of interest in a non-denaturing buffer.
-
Compound Incubation: Incubate aliquots of the lysate with varying concentrations of this compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each sample and incubate for a specific time to allow for partial digestion.
-
Reaction Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Analysis: Analyze the samples by SDS-PAGE and Western blotting for CDK1 and CDK2. A decrease in the degradation of the target proteins in the presence of this compound indicates target engagement.
Stability of Proteins from Rates of Oxidation (SPROX) Protocol
-
Lysate Preparation and Incubation: Prepare a native cell lysate and incubate with this compound or a vehicle control.
-
Denaturation and Oxidation: Aliquot the samples and treat them with increasing concentrations of a chemical denaturant (e.g., urea or guanidine HCl) followed by a short incubation with a methionine-oxidizing agent (e.g., hydrogen peroxide).
-
Quenching and Digestion: Quench the oxidation reaction and digest the proteins into peptides using trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixtures by liquid chromatography-mass spectrometry (LC-MS) to quantify the extent of methionine oxidation for each identified peptide.
-
Data Analysis: Plot the extent of oxidation as a function of denaturant concentration. A shift in the curve upon compound treatment indicates a change in protein stability and thus target engagement.
Conclusion
Confirming the direct interaction of this compound with its targets, CDK1 and CDK2, within a cellular environment is a crucial step for its validation as a specific kinase inhibitor. The Cellular Thermal Shift Assay (CETSA) offers a robust and physiologically relevant method to demonstrate this target engagement. By comparing the thermal stability of CDK1 and CDK2 in the presence and absence of this compound, researchers can obtain direct evidence of binding. While alternative methods like DARTS and SPROX provide complementary information and can also be valuable tools, CETSA's ability to be performed in intact cells makes it a particularly powerful approach for confirming on-target activity in a more native-like setting. The selection of the most appropriate method will ultimately depend on the specific experimental goals and available resources.
References
A Comparative Guide to the In Vitro and In Vivo Effects of BMS-265246
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-265246 is a potent and selective small molecule inhibitor of cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2).[1][2][3][4] These kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. This guide provides a comprehensive comparison of the reported in vitro effects of this compound and notes the current lack of publicly available in vivo data.
Data Presentation
In Vitro Efficacy of this compound
The following tables summarize the quantitative data regarding the in vitro activity of this compound against its primary targets and its effects on various cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CDK1/cyclin B | 6 |
| CDK2/cyclin E | 9 |
| CDK4/cyclin D1 | 230 |
Data sourced from multiple studies.[1][2][4]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | IC50 / EC50 (µM) |
| A2780 | Ovarian Cancer | Cytotoxicity | 0.76 |
| HCT-116 | Colon Carcinoma | Inhibition of Proliferation | 0.293 - 0.492 |
| Hep-3B | Hepatoma | Inhibition of Proliferation | 2.84 |
| Hep-G2 | Hepatoma | Inhibition of Proliferation | 1.73 |
| MCF7 | Breast Cancer | Prevention of E2-induced gene expression | 1 (effective concentration) |
Data sourced from multiple studies.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reaction Mixture Preparation : A kinase reaction mixture is prepared containing the purified recombinant kinase (e.g., CDK1/cyclin B1 complex), a substrate (e.g., histone H1), and a kinase buffer (typically 50 mM Tris, pH 8.0, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).
-
Compound Addition : this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations. A small volume of each dilution is added to the kinase reaction mixture.
-
Initiation of Reaction : The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]-ATP) at a concentration near the Km for the kinase.
-
Incubation : The reaction is incubated at 30°C for a defined period (e.g., 45 minutes) to allow for substrate phosphorylation.
-
Termination of Reaction : The reaction is stopped by the addition of cold trichloroacetic acid (TCA) to precipitate the proteins, including the phosphorylated substrate.
-
Quantification : The precipitated proteins are collected on filter plates, and the amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis : The kinase activity at each inhibitor concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of a compound on the proliferation of cancer cell lines.
-
Cell Seeding : Cancer cells (e.g., HCT-116) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : this compound is added to the wells at various concentrations, and the cells are incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation : The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The cell viability is expressed as a percentage of the untreated control, and the EC50 value is calculated from the dose-response curve.
Mandatory Visualization
Signaling Pathway of CDK1/CDK2 Inhibition by this compound
References
Navigating Resistance to BMS-265246: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of potential resistance mechanisms to BMS-265246, a potent and selective inhibitor of cyclin-dependent kinases 1 (CDK1) and 2 (CDK2). Aimed at researchers, scientists, and drug development professionals, this document outlines hypothesized resistance pathways based on current knowledge of CDK inhibitors, compares this compound to other relevant compounds, and provides detailed experimental protocols to investigate these mechanisms.
Executive Summary
This compound is a valuable tool in cancer and antiviral research due to its high affinity for CDK1 and CDK2.[1] However, the emergence of drug resistance is a significant challenge in cancer therapy. While direct studies on resistance to this compound are not yet available in the public domain, by examining resistance mechanisms to other CDK inhibitors, particularly those targeting CDK4/6 and CDK7, we can anticipate and investigate potential avenues of resistance to this compound. This guide synthesizes this information to provide a predictive framework for researchers.
Performance and Specifications of this compound
This compound demonstrates high potency against its primary targets, with IC50 values of 6 nM for CDK1 and 9 nM for CDK2.[1] Its selectivity for CDK1/2 over CDK4 is noteworthy, making it a specific tool for studying the roles of these cell cycle regulators.[2]
| Parameter | Value | Reference |
| Target | CDK1, CDK2 | [1] |
| IC50 (CDK1) | 6 nM | [1] |
| IC50 (CDK2) | 9 nM | [1] |
| IC50 (CDK4) | 230 nM | [2] |
| Cellular Potency (A2780 ovarian cancer cells) | IC50 = 0.76 µM | [1] |
Hypothesized Resistance Mechanisms to this compound
Based on established resistance mechanisms to other CDK inhibitors, several pathways can be postulated for this compound.
Alterations in the CDK-Cyclin-Rb Pathway
A primary mechanism of action for CDK inhibitors involves the regulation of the Retinoblastoma (Rb) protein. Resistance can emerge through various alterations in this pathway.
-
Loss or Mutational Inactivation of Rb1: The loss of functional Rb1 protein would uncouple the cell cycle from CDK1/2 regulation, rendering inhibitors like this compound ineffective.[3]
-
Upregulation of Downstream Effectors: Increased expression of E2F transcription factors can bypass the need for Rb phosphorylation and drive cell cycle progression.[4]
-
Compensatory Upregulation of Other CDKs: Cells may develop resistance by upregulating other CDKs, such as CDK4 or CDK6, which can also phosphorylate Rb and promote cell cycle entry.[3]
Activation of Bypass Signaling Pathways
Cancer cells can develop resistance by activating alternative signaling pathways that promote proliferation and survival, thereby circumventing the effects of CDK1/2 inhibition.
-
PI3K/AKT/mTOR Pathway: Activation of this pathway is a common escape mechanism for various targeted therapies, including CDK inhibitors.[4]
-
Fibroblast Growth Factor Receptor (FGFR) Signaling: Amplification or activating mutations in FGFRs can drive proliferation independently of the CDK1/2 axis.[4]
Increased Drug Efflux
The upregulation of ATP-binding cassette (ABC) transporters is a well-documented mechanism of multidrug resistance. These pumps can actively transport drugs out of the cell, reducing their intracellular concentration and efficacy.
-
ABCB1 (MDR1) and ABCG2 (BCRP): Increased expression of these efflux pumps has been shown to confer resistance to CDK7 inhibitors and is a plausible mechanism for resistance to this compound.[5]
Comparison with Alternative CDK Inhibitors
While direct comparative resistance studies are lacking, we can infer potential cross-resistance profiles based on the mechanisms of action of other CDK inhibitors.
| Compound | Primary Targets | Known Resistance Mechanisms | Potential for Cross-Resistance with this compound |
| Palbociclib/Ribociclib/Abemaciclib | CDK4, CDK6 | Rb1 loss, CDK6 amplification, Cyclin E-CDK2 upregulation, PI3K pathway activation[3][4] | High, especially in cases of Rb1 loss or bypass pathway activation. |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | Limited specific data, but likely involves similar mechanisms to this compound. | High, due to overlapping targets. |
| THZ1 | CDK7 | Upregulation of ABCB1 and ABCG2 efflux pumps[5] | Moderate to High, if efflux pump upregulation is a key resistance mechanism. |
Experimental Protocols for Investigating Resistance
To facilitate research into this compound resistance, we provide the following detailed experimental protocols.
Generation of this compound Resistant Cell Lines
Objective: To develop cell lines with acquired resistance to this compound for downstream characterization.
Methodology:
-
Cell Line Selection: Choose a cancer cell line known to be initially sensitive to this compound (e.g., A2780 ovarian cancer cells).
-
Dose Escalation:
-
Begin by treating the cells with a starting concentration of this compound equivalent to the IC20 (the concentration that inhibits 20% of cell growth).
-
Culture the cells in the continuous presence of the drug.
-
Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner.
-
Continue this process until the cells can tolerate a concentration at least 10-fold higher than the initial IC50.
-
-
Clonal Selection: Isolate single-cell clones from the resistant population to ensure a homogenous resistant cell line for further experiments.
-
Validation: Confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 of the resistant line to the parental (sensitive) cell line.
Biochemical Assays to Characterize Resistance
Objective: To determine the biochemical changes underlying the resistant phenotype.
Methodology:
-
Western Blotting:
-
Prepare whole-cell lysates from both parental and resistant cell lines.
-
Probe for key proteins in the CDK-Cyclin-Rb pathway (CDK1, CDK2, Cyclin B1, Cyclin E1, total Rb, phosphorylated Rb) and bypass signaling pathways (p-AKT, total AKT, p-ERK, total ERK).
-
Analyze the expression levels of ABC transporters (ABCB1, ABCG2).
-
-
Kinase Activity Assays:
-
Immunoprecipitate CDK1 and CDK2 from cell lysates.
-
Perform in vitro kinase assays using histone H1 as a substrate to measure the enzymatic activity of the kinases in the presence and absence of this compound.
-
Gene Expression Analysis
Objective: To identify gene expression changes associated with resistance.
Methodology:
-
RNA Extraction: Isolate total RNA from parental and resistant cell lines.
-
RNA Sequencing (RNA-Seq):
-
Perform next-generation sequencing to obtain a comprehensive profile of the transcriptome.
-
Analyze the data to identify differentially expressed genes between the sensitive and resistant cells.
-
Perform pathway analysis to identify enriched biological processes and signaling pathways in the resistant cells.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Validate the findings from RNA-Seq by measuring the expression levels of specific candidate genes identified as being potentially involved in resistance.
-
Visualizing Resistance Pathways and Workflows
To aid in the conceptualization of these complex processes, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound on the cell cycle.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic and acquired resistance to CDK4/6 inhibitors and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BMS-265246: A Guide for Laboratory Professionals
For Immediate Reference: BMS-265246 is a potent cyclin-dependent kinase (CDK) inhibitor and should be handled and disposed of as hazardous chemical waste.[1][2][3][4] Do not dispose of this compound down the drain or in regular trash.
This document provides essential safety and logistical information for the proper disposal of this compound, a compound used in research settings. The following procedures are based on general laboratory safety protocols and the known properties of the compound. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental compliance.
Chemical and Safety Data
Before handling or disposing of this compound, it is crucial to be aware of its properties. This information is critical for assessing risk and determining the appropriate disposal route.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇F₂N₃O₂ | [1][3] |
| Molecular Weight | 345.34 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO; Insoluble in water | [1][5] |
| Storage | Store at -20°C | [1][3] |
| Biological Activity | Potent inhibitor of CDK1 and CDK2 | [1][2][3][4] |
| Shipping | Shipped under ambient temperature as a non-hazardous chemical for research purposes. | [1] |
Step-by-Step Disposal Procedures
The proper disposal of this compound requires careful segregation and handling to mitigate risks. Follow these steps for all forms of this compound waste.
Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and lab materials (e.g., pipette tips, tubes) in a dedicated, clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and properly sealed to prevent leaks or spills.
-
-
Liquid Waste (DMSO Solutions):
-
Solutions of this compound in dimethyl sulfoxide (DMSO) should be collected in a separate, sealed, and clearly labeled container for halogenated or non-halogenated solvent waste, in accordance with your institution's waste management guidelines.[6]
-
Do not mix aqueous waste with organic solvent waste.[6]
-
-
Aqueous Waste:
-
Empty Containers:
-
Original containers of this compound should be triple-rinsed with a suitable solvent (such as DMSO or another organic solvent capable of dissolving the compound).[6][8]
-
After rinsing, deface the original label and dispose of the empty container as regular lab glass or plastic waste, following institutional guidelines.[8]
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA).[9]
-
Ensure that incompatible waste streams are segregated to prevent accidental reactions.[8][9] For example, store solvent waste separately from acids and bases.[9]
-
Keep waste containers closed except when adding waste.[8]
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Never attempt to neutralize or dispose of chemical waste through unauthorized methods.
Experimental Workflow for a Kinase Inhibition Assay
To provide context for the generation of waste containing this compound, the following diagram illustrates a typical experimental workflow for a kinase inhibition assay.
Caption: Workflow for a typical in vitro kinase assay to determine the IC₅₀ of this compound.
Signaling Pathway Inhibition by this compound
This compound exerts its biological effect by inhibiting cyclin-dependent kinases, which are crucial for cell cycle progression. The diagram below illustrates this inhibitory action.
Caption: this compound inhibits CDK1 and CDK2, leading to cell cycle arrest.
By adhering to these disposal procedures and understanding the context of this compound's use, laboratory personnel can maintain a safe and compliant research environment. Always consult your institution's specific waste management policies and the manufacturer's Safety Data Sheet (SDS) if available.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistics for Handling BMS-265246
For researchers, scientists, and drug development professionals working with the potent CDK1/2 inhibitor BMS-265246, adherence to strict safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Compound Properties and Storage
This compound is a solid powder that is soluble in DMSO but not in water. For shipping, it is considered a non-hazardous chemical. Proper storage is crucial to maintain its stability and efficacy.
| Parameter | Specification | Source |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO, not in water | [1] |
| Short-term Storage (days to weeks) | Dry, dark, and at 0 - 4°C | [1] |
| Long-term Storage (months to years) | -20°C | [1] |
| Shipping Condition | Shipped under ambient temperature as non-hazardous chemical | [1] |
| Shelf Life | >5 years if stored properly | [1] |
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound from some suppliers may not classify it as a hazardous substance, its nature as a potent kinase inhibitor necessitates a cautious approach. The following personal protective equipment is recommended for handling the compound, particularly in its powdered form, to minimize exposure risk.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves | Protects skin from direct contact. |
| Eye Protection | Safety glasses with side shields or goggles | Prevents eye exposure to powder or splashes. |
| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the powder outside of a certified chemical fume hood. | Minimizes inhalation of the powdered compound. |
Handling and Experimental Protocols
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound.
-
Weighing: To minimize the generation of airborne dust, weigh the powdered this compound in a fume hood or a balance enclosure.
-
Solution Preparation:
-
This compound is soluble in DMSO.[1]
-
For a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. For example, to prepare 1 mL of a 10 mM solution, dissolve 3.45 mg of this compound (Molecular Weight: 345.34 g/mol ) in 1 mL of DMSO.
-
Ensure the solution is thoroughly mixed. Gentle warming or vortexing can aid dissolution.
-
-
Use in Experiments: When diluting the stock solution for cellular assays or other experiments, use the appropriate cell culture medium or buffer.
-
Post-Handling: After use, thoroughly clean all surfaces and equipment that came into contact with the compound. Wash hands thoroughly with soap and water.
First Aid Measures
In the event of exposure, follow these immediate first aid measures as outlined in the Safety Data Sheet:
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. | [2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. | [2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. | [2] |
Disposal Plan
Although classified as non-hazardous for shipping, proper disposal of this compound and its containers is essential to prevent environmental contamination.
Solid Waste:
-
Empty Vials: The original vials containing this compound should be triple-rinsed with a suitable solvent (e.g., DMSO followed by ethanol or water). The rinsate should be collected and disposed of as chemical waste. The rinsed vial can then be disposed of in the regular laboratory glass waste.
-
Contaminated Materials: Items such as pipette tips, tubes, and gloves that have come into contact with this compound should be placed in a designated chemical waste container.
Liquid Waste:
-
Unused Solutions: Any unused stock solutions or experimental solutions containing this compound should be collected in a clearly labeled hazardous waste container for chemical waste.
-
Aqueous Waste: For diluted aqueous solutions, consult your institution's environmental health and safety (EHS) guidelines for disposal down the sanitary sewer. Do not dispose of concentrated solutions or solutions in organic solvents down the drain.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
